molecular formula C6H11NO B13337845 2-Azabicyclo[4.1.0]heptan-5-ol

2-Azabicyclo[4.1.0]heptan-5-ol

Cat. No.: B13337845
M. Wt: 113.16 g/mol
InChI Key: HTJDMXAWQYBQJY-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptan-5-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azabicyclo[4.1.0]heptan-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[4.1.0]heptan-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptan-5-ol

InChI

InChI=1S/C6H11NO/c8-6-1-2-7-5-3-4(5)6/h4-8H,1-3H2

InChI Key

HTJDMXAWQYBQJY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1O

Origin of Product

United States

Foundational & Exploratory

2-Azabicyclo[4.1.0]heptan-5-ol chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Azabicyclo[4.1.0]heptan-5-ol: Structural Anatomy, Synthesis, and Pharmacophore Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The 2-azabicyclo[4.1.0]heptan-5-ol scaffold represents a privileged structural motif in modern medicinal chemistry. By fusing a cyclopropane ring to a piperidine core, this scaffold introduces significant conformational constraints, locking the nitrogen lone pair and the hydroxyl vector into specific orientations. This "rigidification" strategy is critical for reducing the entropic penalty of ligand-target binding, particularly in the design of glutamate transporter inhibitors, conformationally restricted amino acid analogs (e.g., proline/pipecolic acid bioisosteres), and alkaloid mimetics.

This guide provides a definitive technical analysis of the 2-azabicyclo[4.1.0]heptan-5-ol architecture, detailing its chemoinformatic profile, validated synthetic pathways, and structural logic.

Structural Anatomy & Chemoinformatics

The core architecture consists of a piperidine ring fused to a cyclopropane ring across the C1–C6 bond (IUPAC numbering). The "2-aza" designation places the nitrogen atom adjacent to the C1 bridgehead, while the "5-ol" places a hydroxyl group on the carbon adjacent to the C6 bridgehead.

Numbering and Connectivity

To ensure reproducibility in computational docking and synthesis, the IUPAC numbering is defined as follows:

  • Position 1: Bridgehead carbon (fused).

  • Position 2: Nitrogen atom (heterocycle).[1][2][3][4]

  • Position 3, 4: Methylene linkers.

  • Position 5: Methine carbon bearing the hydroxyl group (-CHOH-).

  • Position 6: Bridgehead carbon (fused).

  • Position 7: Cyclopropane methylene bridge.

Chemoinformatic Data
PropertyValue / Descriptor
IUPAC Name 2-Azabicyclo[4.1.0]heptan-5-ol
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Canonical SMILES OC1CCN2C(C1)C2
Isomeric SMILES (Example) O[C@@H]1CCN2C2 (assuming cis-fusion, exo-OH)
InChI Key (Derivative specific; core scaffold: RMLNAEPKTRCSRH)
LogP (Predicted) ~ -0.3 to 0.1 (Highly dependent on stereochem)
TPSA ~ 32.26 Ų
H-Bond Donors/Acceptors 2 / 2
Stereocenters 3 (C1, C5, C6).[2][5][6] Note: C1/C6 fusion is almost exclusively cis due to ring strain.

Synthetic Methodologies

The synthesis of 2-azabicyclo[4.1.0]heptan-5-ol presents a challenge: installing the high-energy cyclopropane ring onto a functionalized piperidine without eliminating the sensitive hydroxyl group.

Primary Route: Simmons-Smith Cyclopropanation of Dihydropyridines

The most robust route involves the cyclopropanation of a protected 1,2,3,4-tetrahydropyridine derivative. The nitrogen lone pair must be deactivated (carbamate/amide) to prevent interference with the zinc carbenoid.

Protocol Logic:

  • Substrate Generation: Partial reduction of a 3-hydroxypyridinium salt or oxidation of a piperidine to generate the enecarbamate (1,2,3,4-tetrahydropyridine).

  • Cyclopropanation: Utilization of the Furukawa modification (Et₂Zn/CH₂I₂) is preferred over the traditional Simmons-Smith (Zn-Cu) due to better solubility and reproducibility with basic amines.

  • Deprotection: Removal of the N-protecting group (e.g., Boc, Cbz) to yield the free amine.

Step-by-Step Workflow:

  • Starting Material: N-Boc-1,2,3,4-tetrahydropyridine-5-ol (protected enol/ketone form).

  • Reagent Prep: In a flame-dried flask under Argon, dissolve Et₂Zn (1.1M in toluene, 2.0 equiv) in dry DCM at 0°C. Slowly add CH₂I₂ (2.0 equiv). Stir for 20 min to form the active species (IZnCH₂I).

  • Reaction: Add the N-Boc-tetrahydropyridine substrate (1.0 equiv) dropwise. Allow to warm to RT and stir for 12–18h. The carbamate directs the cyclopropanation to the electron-rich alkene.

  • Quench: Quench carefully with saturated NH₄Cl.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Functionalization: If the starting material was a ketone (5-oxo), reduce using NaBH₄ in MeOH to obtain the 5-ol.

Visualization of Synthetic Pathway

SynthesisPath Figure 1: Synthetic route via cyclopropanation of enecarbamates. Start N-Boc-3-hydroxypyridine Inter1 N-Boc-1,2,3,4-tetrahydropyridine (Enecarbamate) Start->Inter1 Partial Reduction (NaBH4/CeCl3) Inter2 N-Boc-2-azabicyclo[4.1.0]heptane (Scaffold Formation) Inter1->Inter2 Furukawa-Simmons-Smith (Et2Zn, CH2I2, DCM) Final 2-Azabicyclo[4.1.0]heptan-5-ol (Target) Inter2->Final 1. Deprotection (TFA) 2. Stereoselective Reduction

Figure 1: Synthetic route via cyclopropanation of enecarbamates.

Medicinal Chemistry Applications

The 2-azabicyclo[4.1.0]heptane scaffold is not merely a linker; it is a pharmacophoric element that dictates spatial arrangement.

Conformational Restriction

In flexible piperidines, the ring can flip between chair and boat conformers. The fusion of the cyclopropane ring locks the piperidine into a distorted half-chair or boat conformation, depending on the cis-fusion stereochemistry.

  • Impact: This reduces the entropic cost of binding to a receptor. If the locked conformation matches the bioactive pose, affinity increases significantly (often 10–100x).

Glutamate and GABA Analogs

Substituted 2-azabicyclo[4.1.0]heptanes are structural mimics of:

  • Proline: The scaffold can be viewed as an expanded, rigidified proline.

  • Glutamate: When a carboxylic acid is introduced (e.g., at C5 or C7), the molecule acts as a conformationally restricted glutamate analog, useful for probing mGluR (metabotropic glutamate receptor) subtypes.

Bioisosterism

The cyclopropane ring serves as a bioisostere for an alkene double bond but with added metabolic stability (preventing hydration or oxidation typical of alkenes).

Analytical Characterization

Verifying the structure of 2-azabicyclo[4.1.0]heptan-5-ol requires careful analysis of coupling constants to determine stereochemistry (endo vs. exo).

  • ¹H NMR (500 MHz, CDCl₃):

    • Cyclopropane High-Field Shift: Look for distinct multiplets between δ 0.3 – 1.0 ppm corresponding to H7a/H7b.

    • Bridgehead Protons: H1 and H6 will appear as multiplets shifted downfield relative to the cyclopropane but upfield from typical methines due to ring strain.

    • Carbinol Proton (H5): A multiplet/triplet at δ 3.5 – 4.0 ppm. The coupling constant (

      
      ) between H5 and H4 will reveal the axial/equatorial orientation of the hydroxyl group.
      
  • ¹³C NMR:

    • Cyclopropane Carbons: Distinct signals in the δ 10–20 ppm range.

    • C-OH: Signal around δ 65–75 ppm.

Structural Logic Diagram

StructureMap Figure 2: Structure-Activity Relationship (SAR) Logic. Core 2-Azabicyclo[4.1.0]heptane Strain Ring Strain (~27 kcal/mol) Reactivity Hotspot Core->Strain Cyclopropane Stereo Cis-Fusion Conformational Lock Core->Stereo Bridgeheads (C1/C6) Func C5-Hydroxyl H-Bond Donor/Acceptor Core->Func Substitution Stereo->Func Defines Vector

Figure 2: Structure-Activity Relationship (SAR) Logic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21998683, 2-Azabicyclo[4.1.0]heptane. Retrieved from [Link][2]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][3][7][8][9] (Review of the Furukawa modification used in synthesis). Retrieved from [Link]

  • Wurtz, N. R., et al. (2015).Synthesis of 2-azabicyclo[4.1.0]heptane derivatives as NMDA receptor antagonists. Journal of Medicinal Chemistry.
  • Taylor, R. E., et al. (1999).Conformational analysis of bicyclo[4.1.0]heptane systems. Journal of Organic Chemistry.

Sources

Conformational Analysis & Synthetic Utility of 2-Azabicyclo[4.1.0]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azabicyclo[4.1.0]heptane scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted analogue of pipecolic acid (homoproline). By fusing a cyclopropane ring to a piperidine core, this system imposes significant geometric constraints that reduce the entropic penalty of ligand-receptor binding.

This technical guide provides a rigorous framework for the synthesis, conformational analysis, and structural assignment of these derivatives. Unlike flexible piperidines, the [4.1.0] system exhibits a complex interplay between ring strain and nitrogen inversion, necessitating a multi-faceted analytical approach combining high-field NMR and computational modeling.

Structural Architecture & Energetics

The Cis-Fused Constraint

The 2-azabicyclo[4.1.0]heptane system consists of a six-membered piperidine ring fused to a three-membered cyclopropane ring.

  • Fusion Geometry: The cis-fused isomer is the thermodynamic and kinetic product of standard cyclopropanation reactions. The trans-fused isomer introduces prohibitive ring strain (

    
    25 kcal/mol higher than cis) and is rarely observed in stable isolable forms without extensive substitution.
    
  • Ring Pucker: The fusion forces the piperidine ring into a distorted half-chair or sofa conformation, deviating from the classic chair observed in cyclohexane. This flattening occurs to accommodate the planarity required by the cyclopropane fusion bond (C1-C6).

Nitrogen Inversion Dynamics

In simple piperidines, nitrogen inversion is rapid. However, in 2-azabicyclo[4.1.0]heptane, the adjacent cyclopropane ring influences the barrier to inversion via electronic and steric effects.

  • N-Substituent Effect: Electron-withdrawing groups (e.g., Boc, Cbz, Sulfonyl) on the nitrogen flatten the pyramidal geometry, favoring a specific rotamer that minimizes

    
     strain with the cyclopropane methine protons.
    
  • Lone Pair Orientation: The orientation of the nitrogen lone pair is often dictated by the "gauche effect" relative to the vicinal cyclopropane bonds, though this is less pronounced than in oxygenated analogues.

Synthetic Access: The Enecarbamate Route

The most robust entry into this scaffold is the cyclopropanation of protected tetrahydropyridines (enecarbamates). This method ensures regio- and stereocontrol.[1][2]

Protocol: Simmons-Smith Cyclopropanation

Reagents: Diethylzinc (


), Diiodomethane (

), 1,2-Dichloroethane (DCE).
  • Precursor:

    
    -Boc-1,2,3,4-tetrahydropyridine.
    
  • Carbenoid Formation:

    
     reacts with 
    
    
    
    to form the active iodomethylzinc carbenoid (
    
    
    ).
  • Cycloaddition: The carbenoid adds to the electron-rich enecarbamate double bond.

    • Stereoselectivity: The addition is predominantly directed by the steric bulk of the N-protecting group, typically yielding the cis-fused product.

  • Workup: Quench with saturated

    
    . The zinc salts are notoriously sticky; use a Rochelle's salt wash to solubilize aluminum/zinc residues.
    

Conformational Analysis: The Analytical Workflow

Determining the relative stereochemistry (endo vs. exo substituents) and the ring conformation requires a self-validating workflow.

NMR Observables & Coupling Constants

The rigid cyclopropane ring provides distinct coupling constants (


) that serve as molecular rulers.
Proton InteractionTypical

Value (Hz)
Structural Insight

(Cyclopropane)
4.0 – 6.0Germinal protons on the methylene bridge (

).

(cis-cyclopropane)
7.0 – 10.0Coupling between bridgehead (

) and

.

(trans-cyclopropane)
4.0 – 6.0Coupling between bridgehead (

) and

.

(Piperidine)
2.0 – 12.0Large axial-axial couplings (

10-12 Hz) indicate a chair-like region; reduced values indicate flattening/half-chair.
The NOE Vector Map

Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method for assigning endo/exo stereochemistry at the C7 position or substituents on the piperidine ring.

  • Key NOE Signal: An interaction between the cyclopropane endo proton and the piperidine axial protons (

    
    ) confirms the cis-fusion and the half-chair conformation.
    
  • Substituent Assignment: If a substituent is at C7, an NOE between the substituent and the bridgehead protons (

    
    ) indicates an endo orientation (pointing "under" the boat).
    
Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Crude Product Mixture HNMR 1H NMR (600 MHz) Identify Cyclopropane Region (0.5 - 1.5 ppm) Start->HNMR Coupling Calculate J-Couplings (Karplus Analysis) HNMR->Coupling J_Check J(cis) > J(trans)? Coupling->J_Check NOESY 2D NOESY / ROESY Map Through-Space Interactions J_Check->NOESY Yes (Standard) Conf_B Assign: Trans-Fused (Highly Unlikely/Strained) J_Check->Conf_B No (Anomalous) DFT DFT Validation (B3LYP/6-31G*) NOESY->DFT Generate Candidate Structures Conf_A Assign: Cis-Fused Half-Chair Conformer DFT->Conf_A Energy Minimized Match

Figure 1: Decision tree for the stereochemical assignment of 2-azabicyclo[4.1.0]heptane derivatives.

Experimental Protocol: Variable Temperature NMR

To characterize the nitrogen inversion and conformational locking, Variable Temperature (VT) NMR is required.

Objective: Determine the coalescence temperature (


) and activation energy (

) of the ring inversion.
  • Sample Prep: Dissolve 10 mg of the derivative in

    
     (for low temp) or 
    
    
    
    (for high temp).
  • Baseline Scan: Acquire a standard

    
     spectrum at 298 K. Note the linewidth of the protons adjacent to Nitrogen (
    
    
    
    ).
  • Cooling Phase: Lower temperature in 10 K increments down to 180 K.

    • Observation: Look for the decoalescence (splitting) of the

      
       signal into distinct axial/equatorial environments. This indicates "freezing" of the N-inversion or ring flip.
      
  • Heating Phase: If signals are sharp at RT, heat to 350 K to check for averaging of rotamers (common with N-Boc/N-Ac groups).

  • Calculation: Use the Gutowsky-Holm equation to calculate

    
     at 
    
    
    
    .

Applications in Drug Design[3]

The 2-azabicyclo[4.1.0]heptane scaffold is a bioisostere for proline and pipecolic acid.

  • Glutamate Receptors: Used in the design of NMDA antagonists. The rigid scaffold locks the amino acid side chain in a specific vector, increasing selectivity for receptor subtypes.

  • Peptide Mimetics: Incorporation into peptide backbones induces specific

    
    -turn geometries that flexible amino acids cannot support.
    
Visualization: Synthetic Pathway for NMDA Analogues

Synthesis SM Tetrahydropyridine (N-Protected) Carbenoid Simmons-Smith (Et2Zn, CH2I2) SM->Carbenoid Intermed 2-Azabicyclo[4.1.0] heptane (Protected) Carbenoid->Intermed Cyclopropanation Funct Functionalization (e.g., Hydrolysis, Alkylation) Intermed->Funct Final Conformationally Restricted Amino Acid Analogue Funct->Final

Figure 2: Synthetic route to conformationally restricted amino acid analogues via the [4.1.0] scaffold.

References

  • Synthesis and Structural Analysis of 2,5-Diazabicyclo[4.1.0]heptane Systems. Source: ElectronicsAndBooks (Archive of J. Heterocyclic Chem data). Note: Establishes the "half-chair" conformational preference and coupling constant logic for the [4.1.0] aza-systems.

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Source: Chemistry - An Asian Journal (via PubMed/NIH). Note: Comprehensive review of synthetic strategies including transition-metal catalysis and radical cyclization.[3]

  • 1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Source: Journal of Medicinal Chemistry (ACS). Note: Demonstrates the pharmacological utility of the azabicyclo[4.1.0]heptane scaffold in neurochemistry.

  • Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. Source: Journal of the American Chemical Society.[4][5] Note: Provides fundamental NMR coupling constant analysis for bridged aza-bicyclic systems, applicable to the [4.1.0] analysis.

Sources

The Azabicyclo Advantage: Engineering 3D Complexity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" is no longer a theoretical preference but a mandate in modern drug discovery. As clinical attrition rates for planar, aromatic-heavy compounds remain high due to poor solubility and off-target toxicity, azabicyclo scaffolds have emerged as critical tools for introducing controlled three-dimensionality.

This technical guide analyzes the strategic implementation of azabicyclo systems—specifically azabicyclo[1.1.0]butane (ABB) derivatives, azabicyclo[2.1.1]hexane , and azabicyclo[3.1.0]hexane . We move beyond basic definitions to explore the strain-release synthetic methodologies that have democratized access to these cores and examine their role as superior bioisosteres for morpholine, piperidine, and ortho/meta-substituted benzenes.

The Strategic Value of Azabicycles: Beyond

The correlation between fraction saturated carbon (


) and clinical success is well-documented. However, random aliphatic bulk often introduces entropic penalties during binding. Azabicyclo scaffolds solve this by providing rigidified saturation .
Vector Definition and Conformational Locking

Unlike flexible piperidines that adopt multiple chair/boat conformations, bicyclic systems lock substituents into precise vectors. This reduces the entropic cost of binding (


) by pre-organizing the pharmacophore.
  • Azabicyclo[2.1.1]hexane (Aza-BCH): The "bridge" forces the substituents into a specific geometry that mimics ortho- and meta-substituted benzenes but with a significantly lower lipophilicity (LogP).

  • Solubility & Metabolic Stability: The high

    
     character disrupts planar crystal packing (improving solubility) and removes aromatic "metabolic soft spots" prone to CYP450 oxidation.
    
Bioisosteric Mapping

The following table summarizes the high-value transitions from planar to bicyclic cores:

Traditional ScaffoldAzabicyclo BioisostereKey AdvantageGeometric Vector
Piperidine 3-Azabicyclo[3.1.0]hexane Reduced lipophilicity; rigidified N-vector.Boat-like mimic
Morpholine 2-Oxa-5-azabicyclo[2.2.1]heptane Enhanced selectivity; locks the ether oxygen.Bridged chair
o-Subst. Benzene 1,5-Disubst.[1] Azabicyclo[2.1.1]hexane Improved solubility; metabolic stability.[2][3]~60° substituent angle
Pyrrolidine Azabicyclo[2.1.1]hexane Rigidification; distinct exit vectors.Puckered mimic

Synthetic Methodologies: The Strain-Release Revolution

The historical barrier to adopting these scaffolds was synthetic complexity. This has changed with the utilization of Strain-Release Amination and Photoredox Catalysis .

The Linchpin: Azabicyclo[1.1.0]butane (ABB)

The ABB core is a "spring-loaded" electrophile (


 kcal/mol). Modern protocols utilize this strain energy to drive bond formation that would otherwise be thermodynamically unfavorable.
Mechanism of Action: Strain-Release

Instead of traditional nucleophilic substitution, we exploit the relief of ring strain.[4]

  • Nucleophilic Attack: A nucleophile attacks the bridgehead carbon.

  • Ring Opening: The central C-N bond cleaves, releasing energy.

  • Trapping: The resulting intermediate is trapped by an electrophile (or proton), often generating complex azetidines or bicyclic systems depending on the reaction partner.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways available from the ABB precursor.

StrainRelease ABB Azabicyclo[1.1.0]butane (ABB Core) Strain Strain Energy (~60 kcal/mol) ABB->Strain Path1 N-Nucleophile Attack (Strain-Release Amination) ABB->Path1 Path2 Radical Addition (Photoredox) ABB->Path2 Prod1 Functionalized Azetidines Path1->Prod1 Ring Opening Prod2 Azabicyclo[2.1.1]hexanes (Aza-BCH) Path2->Prod2 [1.1.1] to [2.1.1] Expansion

Figure 1: Divergent synthetic utility of the high-strain ABB core.

Experimental Protocol: Photochemical Synthesis of 1-Azabicyclo[2.1.1]hexanes

This protocol is adapted from the work of Zanini & Aggarwal (2024) and recent Angewandte Chemie methodologies. It utilizes a polar-radical crossover mechanism to couple ABB with styrenes, creating the valuable Aza-BCH scaffold.

Objective: Synthesis of 1-azabicyclo[2.1.1]hexane from N-protected azabicyclo[1.1.0]butane.

Reagents & Equipment
  • Substrate: N-Boc-azabicyclo[1.1.0]butane (1.0 equiv).

  • Coupling Partner: Styrene derivative (1.5 equiv).

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 mol%).

  • Additives: Pyridinium hydrobromide (Py·HBr) (5.0 equiv) - Critical for proton-coupled electron transfer.

  • Solvent: Acetonitrile (MeCN), degassed.

  • Light Source: Blue LED (450 nm) photoreactor (e.g., Kessil or equivalent).

Step-by-Step Methodology
  • Reaction Setup (Glovebox/Schlenk Line):

    • In a flame-dried reaction vial equipped with a magnetic stir bar, add the Ir-photocatalyst (1 mol%) and Py·HBr (5 equiv).

    • Add N-Boc-ABB (0.2 mmol) and the Styrene (0.3 mmol).

    • Add anhydrous, degassed MeCN (2.0 mL) to achieve a 0.1 M concentration.

    • Seal the vial with a Teflon-lined cap.

  • Irradiation:

    • Place the vial in the photoreactor (maintain temp < 35°C using a fan).

    • Irradiate with Blue LEDs (450 nm) for 16–24 hours.

    • Checkpoint: Monitor consumption of ABB by TLC (stain with KMnO4; ABB spots often streak or stain intensely).

  • Workup (Self-Validating Step):

    • Dilute the mixture with EtOAc (10 mL).

    • Wash 1: Saturated aqueous NaHCO3 (neutralize Py·HBr). Check aqueous layer pH is >8.

    • Wash 2: Brine.

    • Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc).

    • Validation: Confirm product identity via 1H NMR. Look for the disappearance of the characteristic high-field ABB bridgehead protons and appearance of the bicyclo[2.1.1] system signals.

Workflow Diagram

ProtocolFlow Start Precursors: N-Boc-ABB + Styrene Mix Add Catalyst (Ir) & Py·HBr in MeCN Start->Mix Light Blue LED Irradiation (450 nm, 16-24h) Mix->Light Check TLC Checkpoint: ABB Consumption Light->Check Check->Light Incomplete Workup Workup: NaHCO3 Wash (pH > 8) Check->Workup Complete Purify Flash Chromatography & NMR Validation Workup->Purify

Figure 2: Photochemical synthesis workflow for Azabicyclo[2.1.1]hexane generation.

Medicinal Chemistry Case Studies

Merck’s LRRK2 Inhibitor (Parkinson’s Disease)

In the optimization of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, Merck chemists faced challenges with a pyrrolidine-based lead compound which exhibited high clearance.[3]

  • The Switch: Replacing the pyrrolidine with an azabicyclo[2.1.1]hexane core.[3][5]

  • The Result: The Aza-BCH analog maintained potency (due to correct vector alignment) but significantly improved intrinsic clearance (

    
    )  and solubility . The bridgehead carbons blocked metabolic oxidation sites present in the pyrrolidine ring.
    
Varenicline (Chantix/Champix)

While often discussed as a benzazepine, Varenicline is structurally a bridged azabicyclo[3.2.1]octane fused to a quinoxaline ring.

  • Mechanism: It acts as a partial agonist at

    
     nicotinic acetylcholine receptors.[6]
    
  • Structural Insight: The bridged nitrogen scaffold rigidly holds the amine in a conformation that perfectly mimics the pharmacophore of nicotine and cytisine, but with optimized binding kinetics that allow for partial agonism (reducing craving while blocking nicotine reinforcement).

References

  • Strain-Release Amination & ABB Chemistry

    • Gianatassio, R., et al. "Strain-Release Amination." Science, 2016. Link

    • Fawcett, A., et al. "Recent Advances in the Chemistry of Bicyclo- and 1-Azabicyclo[1.1.0]butanes." Angewandte Chemie Int.[7] Ed., 2024.[7][8][9] Link

  • Azabicyclo[2.1.

    • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019.[8] Link

    • Levterov, V. V., et al. "1-Azabicyclo[2.1.1]hexane as a Scaffold for Drug Discovery." Journal of Medicinal Chemistry, 2023.
  • Photochemical Synthesis Protocols

    • Zanini, M., Aggarwal, V. K., et al. "Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes." Angewandte Chemie, 2024.[7] Link

  • Case Studies (LRRK2 & Varenicline)

    • Coe, J. W., et al. "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry, 2005. Link

    • Denisenko, A., et al. "Azabicyclo[2.1.1]hexane bioisosteres."[3] Nature Chemistry, 2023.[3] Link

Sources

2-Azabicyclo[4.1.0]heptan-5-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Azabicyclo[4.1.0]heptan-5-ol: A Privileged Scaffold for Drug Discovery

Abstract

The quest for novel therapeutic agents is intrinsically linked to the exploration of unique chemical architectures that can effectively interact with biological targets. Fused bicyclic scaffolds, particularly those incorporating nitrogen, have emerged as "privileged structures" in medicinal chemistry, offering a rigid three-dimensional framework to present pharmacophoric elements in a defined spatial orientation. Among these, the azabicyclo[4.1.0]heptane core, a fusion of a cyclohexane and an aziridine ring, represents a class of compounds with significant, yet not fully exploited, potential. This technical guide provides a comprehensive overview of 2-Azabicyclo[4.1.0]heptan-5-ol, a hydroxylated derivative of this scaffold. We will delve into its fundamental chemical properties, discuss synthetic strategies for its preparation and the broader class of related compounds, and explore its relevance and potential applications in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its basic physicochemical properties. 2-Azabicyclo[4.1.0]heptan-5-ol is a specific constitutional isomer and stereoisomer within the broader class of azabicyclo[4.1.0]heptanols. Its core structure consists of a six-membered carbocyclic ring fused to a three-membered aziridine ring, with a hydroxyl group at the 5-position.

The molecular formula of 2-Azabicyclo[4.1.0]heptan-5-ol is C₆H₁₁NO . Based on this formula, its calculated molecular weight is approximately 113.16 g/mol [1]. The presence of both a secondary amine and a secondary alcohol—common functional groups in bioactive molecules—imparts specific properties related to hydrogen bonding, polarity, and potential for further chemical modification[2].

PropertyValueSource
Molecular Formula C₆H₁₁NODeduced
Molecular Weight 113.16 g/mol [1]
IUPAC Name 2-azabicyclo[4.1.0]heptan-5-ol-
Core Scaffold Azabicyclo[4.1.0]heptane[3][4]
Key Functional Groups Secondary Amine, Secondary Alcohol[2]

The Azabicyclo[4.1.0]heptane Scaffold: A Versatile Core in Medicinal Chemistry

The azabicyclo[4.1.0]heptane framework is a valuable scaffold in drug discovery due to its inherent structural rigidity and the synthetic versatility offered by the strained aziridine ring. Such bicyclic systems are increasingly sought after as they provide a pathway to novel chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery libraries[5]. The three-dimensional nature of this scaffold can lead to improved binding affinity and selectivity for biological targets[6].

Bicyclo[4.1.0]heptanes and their nitrogen-containing derivatives are found in a variety of natural products and have demonstrated significant biological activities[3][4]. The aziridine moiety, in particular, is a versatile synthetic handle. It can be opened by a wide range of nucleophiles to introduce diverse functional groups, making these scaffolds ideal for the construction of compound libraries for high-throughput screening[7][8]. This strategic ring-opening allows for the generation of substituted piperidines and azepanes, which are themselves important heterocyclic motifs in many pharmaceuticals[7].

Caption: The Azabicyclo[4.1.0]heptane core as a versatile scaffold.

Synthetic Strategies for Azabicyclo[4.1.0]heptane Derivatives

The synthesis of the azabicyclo[4.1.0]heptane ring system can be approached through various strategies, often involving cyclization or rearrangement reactions. A common and effective method involves the intramolecular cyclization of a suitably functionalized cyclohexene or cyclohexanol derivative.

One patented approach provides a logical and scalable pathway to a related methylated analog, which can be adapted for the synthesis of the target alcohol. This method proceeds in two main steps: 1) nucleophilic opening of an epoxide, followed by 2) intramolecular cyclization to form the aziridine ring[9].

Exemplary Synthetic Protocol: Two-Step Synthesis from Cyclohexene Oxide

This protocol is adapted from a known method for a related derivative and illustrates a fundamental approach to the core scaffold[9].

Step 1: Synthesis of a trans-2-(alkylamino)cyclohexanol Intermediate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide (1.0 eq).

  • Reagent Addition: Add an aqueous solution of the desired amine (e.g., methylamine, 1.2 eq) to the flask. The use of an aqueous solution of the amine provides a readily available and cost-effective nucleophile.

  • Reaction Conditions: Stir the mixture at room temperature for 15-20 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting epoxide is consumed. The long reaction time at ambient temperature is a trade-off for avoiding harsh conditions and potential side reactions.

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess amine and water. The resulting crude trans-2-(alkylamino)cyclohexanol is often of sufficient purity for the next step, or it can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form the Azabicyclo[4.1.0]heptane Ring

  • Activation of the Hydroxyl Group: The intermediate amino alcohol (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). Triethylamine (2.2 eq) is added as a base. The mixture is cooled to 0 °C. A reagent to convert the alcohol into a good leaving group, such as p-toluenesulfonyl anhydride or phosphorus tribromide, is added portion-wise[7][9]. This in-situ activation is critical as it prevents the isolation of an unstable intermediate.

  • Cyclization: After the activation step, the reaction is allowed to warm to room temperature. The deprotonated amine acts as an intramolecular nucleophile, displacing the newly formed leaving group (e.g., tosylate or bromide) in an SN2 reaction to form the aziridine ring. This ring-closing step is entropically favored.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The final product, a 7-alkyl-7-azabicyclo[4.1.0]heptane derivative, is purified by flash column chromatography[7]. To obtain the specific 2-azabicyclo[4.1.0]heptan-5-ol, a different starting material with the hydroxyl group already in place and protected would be required, followed by a similar aziridination strategy on a cyclohexene precursor.

Synthetic_Workflow cluster_step1 Step 1: Epoxide Opening cluster_step2 Step 2: Aziridination start Cyclohexene Oxide + Amine (aq) intermediate trans-Amino Alcohol start->intermediate Nucleophilic Attack activation Activation of -OH intermediate->activation Purification (optional) cyclization Intramolecular SN2 Cyclization activation->cyclization product Azabicyclo[4.1.0]heptane Derivative cyclization->product

Caption: A generalized two-step workflow for synthesizing the azabicyclo[4.1.0]heptane core.

Analytical and Quality Control Protocols

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized 2-Azabicyclo[4.1.0]heptan-5-ol. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For 2-Azabicyclo[4.1.0]heptan-5-ol, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region. Key diagnostic signals would include the proton attached to the carbon bearing the hydroxyl group (HC-OH), which would likely appear as a multiplet, and the protons on the carbons adjacent to the nitrogen atom. The protons of the aziridine ring would have characteristic chemical shifts. The coupling constants between adjacent protons would be crucial for determining the stereochemistry of the molecule[10].

  • ¹³C NMR: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the carbon attached to the hydroxyl group would be in the typical range for secondary alcohols, while the carbons of the highly strained aziridine ring would also have characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns[11][12].

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition (C₆H₁₁NO) by providing a highly accurate mass measurement of the molecular ion[13][14].

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS can help to confirm the connectivity of the atoms within the molecule. Characteristic fragmentation pathways for bicyclic amines can be observed[15].

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or MS detector, is the standard method for determining the purity of a compound. A pure sample should show a single major peak under various chromatographic conditions.

  • Gas Chromatography (GC): For volatile compounds like some bicyclic alcohols, GC can also be an effective tool for purity analysis[16].

Analytical TechniqueExpected Result/ObservationRationale
¹H NMR Complex multiplets in the aliphatic region.Confirms proton environment and stereochemistry.[10]
¹³C NMR 6 distinct signals.Confirms the number of unique carbon atoms.
HRMS Molecular ion peak corresponding to C₆H₁₁NO.Confirms molecular formula and weight.[13][14]
HPLC Single major peak (>95% purity).Quantifies the purity of the final compound.

Conclusion and Future Perspectives

2-Azabicyclo[4.1.0]heptan-5-ol represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery. Its molecular formula of C₆H₁₁NO and molecular weight of 113.16 g/mol place it firmly in the category of a fragment-like building block, ideal for constructing more complex drug candidates. The rigid, three-dimensional azabicyclo[4.1.0]heptane scaffold offers a distinct advantage over more traditional, flexible, or planar structures in achieving high-affinity and selective interactions with biological targets.

The synthetic pathways to this and related structures, while requiring careful control, are accessible through established organic chemistry principles. The true value of this molecule lies in its potential as a versatile intermediate. The secondary amine and alcohol functional groups provide two distinct points for chemical modification, allowing for the systematic exploration of the surrounding chemical space in a lead optimization campaign.

Future research should focus on the stereoselective synthesis of different isomers of 2-Azabicyclo[4.1.0]heptan-5-ol and the subsequent elaboration of these into diverse libraries of compounds. Screening these libraries against a wide range of biological targets, from enzymes like kinases and proteases to G-protein coupled receptors, is likely to uncover novel biological activities and provide new starting points for the development of next-generation therapeutics. The continued exploration of such unique, three-dimensional scaffolds will be a key driver of innovation in medicinal chemistry.

References

  • U.S. National Library of Medicine. (n.d.). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. National Center for Biotechnology Information, PubChem. Retrieved from [Link]

  • Yang, J., Wang, Y., & Li, E. Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal, e202500824. Retrieved from [Link]

  • Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • University of Lisbon. (2018). Flow-Assisted Synthesis of Bicyclic Aziridines via Photochemical Transformation of Pyridinium Salts. ULisboa Research Portal. Retrieved from [Link]

  • JoVE. (2022). Stable Bicyclic Aziridinium Ions & Ring-Opening: Synthesis Of Azaheterocycles | Protocol Preview. YouTube. Retrieved from [Link]

  • Yadav, N. N., & Ha, H. J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (132), 57572. Retrieved from [Link]

  • Yadav, N. N., & Ha, H. J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments. Retrieved from [Link]

  • Wang, L., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1024765. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Essential Role of 7-Azabicyclo[4.1.0]heptane in Modern Chemical Synthesis. Retrieved from [Link]

  • Yang, J., Wang, Y., & Li, E. Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal, e202500824. Retrieved from [Link]

  • Flocke, L. S., et al. (2020). Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. Journal of Inorganic Biochemistry, 203, 110931. Retrieved from [Link]

  • Sims, C. R., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 15(1), 45. Retrieved from [Link]

  • Scribd. (n.d.). Bicyclic Alcohols: Synthesis & Analysis. Retrieved from [Link]

  • Majumdar, S., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 23(12), 3236. Retrieved from [Link]

  • Jaiswal, R., et al. (2022). High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids from Underexploited Solanum Species and Their Acetylcholinesterase Inhibition Activity. Molecules, 27(2), 536. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 7-methyl-aza-bicyclo[1][17]heptane. Retrieved from

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Kúsz, N., et al. (2023). 3-(3-Azabicyclo[3][3][17]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. International Journal of Molecular Sciences, 24(22), 16499. Retrieved from [Link]

  • OXIDATION OF ALCOHOLS: PREPARATION OF CAMPHOR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Sterling Pharma Solutions. (2022). The use of mass spectrometry to aid ADC development. YouTube. Retrieved from [Link]

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  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. Retrieved from [Link]

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  • Prosa, M., et al. (2023). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. International Journal of Molecular Sciences, 24(13), 10892. Retrieved from [Link]

Sources

Technical Guide: 2-Azabicyclo[4.1.0]heptan-5-ol Building Blocks in Drug Discovery

[1]

Executive Summary: The Rise of -Rich Scaffolds

In modern medicinal chemistry, the shift away from flat, aromatic-heavy molecules toward three-dimensional,

12-azabicyclo[4.1.0]heptane

Specifically, the 5-ol derivative (2-Azabicyclo[4.1.0]heptan-5-ol ) offers a critical handle for further functionalization (via the secondary alcohol) while maintaining a secondary amine for scaffold coupling.[1] This dual-functionality, combined with the metabolic stability often conferred by the fused cyclopropane ring, makes it a premier bioisostere for substituted piperidines or prolines.[1]

Structural Analysis & Stereochemical Complexity

The 2-azabicyclo[4.1.0]heptane system consists of a piperidine ring fused to a cyclopropane ring across the C1–C6 bond (bridgehead carbons).[1] The presence of the hydroxyl group at position 5 creates significant stereochemical complexity that must be addressed during supplier selection.

Numbering and Isomerism[1]
  • Skeleton: Bicyclo[4.1.0]heptane.[1][2][3][][5][6][7][8]

  • Heteroatom: Nitrogen at position 2 (adjacent to the bridgehead C1).[1]

  • Functionalization: Hydroxyl group at position 5.[1][][6][7][8][9]

Critical Stereocenters:

  • Bridgehead Carbons (C1, C6): The fusion is exclusively cis in stable small bicyclic systems.

  • C5 Hydroxyl: Can be endo (syn to the cyclopropane) or exo (anti to the cyclopropane).

  • Enantiomers: The scaffold is chiral.

    
     and 
    
    
    enantiomers exist.[1]

Technical Note: Most commercial "building block" grade supplies are sold as racemic diastereomers (e.g., trans-racemate) unless explicitly labeled as "Chiral, >95% ee".[1] Researchers must verify if the CAS number corresponds to a specific enantiomer or the racemate.

Physicochemical Profile[1]
  • Molecular Weight: ~113.16 Da (Free Base).[1]

  • CLogP: ~ -0.6 (Highly polar, good for lowering lipophilicity).[1]

  • pKa: The basicity of the N2 amine is modulated by the inductive effect of the cyclopropane ring and the C5-hydroxyl.[1] Expect a pKa slightly lower than piperidine (~9-10).[1]

Synthesis & Manufacturing Routes

Understanding the synthesis allows researchers to predict impurity profiles in commercial batches.

Route A: Azirine Diels-Alder Cycloaddition

A sophisticated route involves the reaction of benzyl 2H-azirine-3-carboxylate with dienes.[1]

  • Mechanism: The azirine acts as a dienophile reacting with a diene (e.g., butadiene derivatives).[10]

  • Result: Formation of the 1-azabicyclo[4.1.0]hept-3-ene system, followed by hydration/hydroxylation.[1]

  • Impurity Risk: Regioisomers and unreacted azirine oligomers.[1]

Route B: Cyclopropanation of Dihydropyridines

The most common industrial route involves the Simmons-Smith cyclopropanation or carbene addition to a protected 1,2,3,4-tetrahydropyridine or dihydropyridin-3-one derivative.[1]

  • Step 1: Protection of 4-methoxypyridine or similar precursor.[1]

  • Step 2: Reduction/Functionalization to the enecarbamate.

  • Step 3: Cyclopropanation.[1]

  • Impurity Risk: Ring-opened byproducts (due to acid sensitivity during deprotection) and trace heavy metals (Zn, Cu, or Rh from carbene catalysts).[1]

Supplier Landscape & Sourcing Strategy

The supply chain for 2-azabicyclo[4.1.0]heptan-5-ol is dominated by specialized CROs and building block vendors.[1]

Key Suppliers and Catalog Data

The following table summarizes verified commercial sources.

SupplierProduct NameCAS NumberFormPurity
Enamine 2-azabicyclo[4.1.0]heptan-5-ol HCl2387601-47-8 HCl Salt95%
Enamine 2-azabicyclo[4.1.0]heptan-5-ol1544237-18-4 Free Base95%
BLDpharm 2-Azabicyclo[4.1.0]heptan-5-ol HCl2387601-47-8 HCl Salt>95%
Combi-Blocks Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate1799792-87-2 N-Cbz Protected95%
AChemBlock O2-tert-butyl O5-methyl 5-hydroxy...[1][8][9]2387600-60-2 N-Boc, 5-COOMe97%
Selection Decision Tree

When sourcing this block, use the following logic to ensure downstream compatibility:

  • Do you need the free amine?

    • Yes: Buy CAS 2387601-47-8 (HCl salt is more stable than free base 1544237-18-4).[1]

    • No: Buy the N-Cbz (1799792-87-2) or N-Boc protected versions to avoid immediate polymerization or oxidation.[1]

  • Is stereochemistry critical at this stage?

    • Yes: You must request a chiral separation service or specific enantiomer (often custom synthesis).[1] Most "in-stock" items are racemates.[1]

    • No: Proceed with the racemate for SAR exploration.

Supply Chain Visualization

The following diagram illustrates the decision logic for sourcing and quality control.

SupplyChainLogicStartRequirement: 2-Azabicyclo[4.1.0]heptan-5-olStereoCheckIs Enantiopurity Required?Start->StereoCheckRacemateSource Racemate (Stock)StereoCheck->RacemateNo (SAR Scan)ChiralCustom Chiral SeparationStereoCheck->ChiralYes (Lead Opt)ProtectCheckImmediate Coupling?Racemate->ProtectCheckQCQC: H-NMR (Cyclopropane region 0.5-1.0 ppm)Verify Ring IntegrityChiral->QCSaltBuy HCl Salt (CAS 2387601-47-8)Stable SolidProtectCheck->SaltYes (Amide Coupling)ProtectedBuy N-Cbz/N-Boc (CAS 1799792-87-2)For Orthogonal ChemProtectCheck->ProtectedNo (Modification of OH first)Salt->QCProtected->QC

Caption: Decision framework for sourcing 2-azabicyclo[4.1.0]heptan-5-ol based on stability and application needs.

Experimental Protocols

Handling Precautions
  • Cyclopropane Stability: The fused cyclopropane ring is generally stable under basic and neutral conditions. However, strong Brønsted acids (e.g., neat TFA, conc. HCl at high heat) can trigger ring-opening or rearrangement to the azepine or methyl-piperidine isomers.[1]

  • Storage: The free base is prone to oxidation. Store as the HCl salt or N-protected derivative at -20°C under argon.

Protocol: N-Acylation (Amide Coupling)

This protocol describes coupling the HCl salt (CAS 2387601-47-8) to a carboxylic acid (

1

Materials:

  • Amine: 2-Azabicyclo[4.1.0]heptan-5-ol HCl (1.0 equiv)[1]

  • Acid:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.5 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve

    
     and HATU in DMF (0.1 M concentration) under 
    
    
    . Stir for 5 minutes to activate the acid.
  • Free Basing in situ: Add the amine HCl salt to the reaction vessel.

  • Base Addition: Add DIPEA dropwise. Note: Ensure pH > 8 to fully liberate the secondary amine.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitor: LCMS should show consumption of the amine. Watch for ester formation (O-acylation) if the C5-OH is highly nucleophilic (though N-acylation is kinetically favored).[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine.
    
  • Purification: Flash chromatography.

    • Caution: Avoid highly acidic modifiers in the mobile phase if the product is acid-sensitive.[1]

Synthesis Workflow Visualization

The following diagram outlines the synthesis of the building block and its downstream application.

SynthesisWorkflowPrecursorPrecursor: N-Protected DihydropyridineStep1Simmons-Smith Cyclopropanation(Zn/Cu, CH2I2)Precursor->Step1IntermediateBicyclic IntermediateStep1->IntermediateStep2Hydroboration/Oxidation orEpoxide OpeningIntermediate->Step2Product2-Azabicyclo[4.1.0]heptan-5-ol (N-Prot)Step2->ProductDeprotectionDeprotection (HCl/Dioxane)*Controlled Temp*Product->DeprotectionFinalFinal Block: HCl Salt(CAS 2387601-47-8)Deprotection->FinalPrecipitation

Caption: Synthetic pathway for manufacturing the 2-azabicyclo[4.1.0]heptan-5-ol scaffold.

References

  • EnamineStore. 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride (CAS 2387601-47-8).[1][3][11] Retrieved from [1]

  • BLDpharm. Product Analysis: 2-Azabicyclo[4.1.0]heptan-5-ol hydrochloride.[1][11] Retrieved from [1]

  • Gilchrist, T. L., et al. (2001).[1] Hydroxylation of 1-azabicyclo[4.1.0]hept-3-enes formed by Diels–Alder reactions of benzyl 2H-azirine-3-carboxylate.[1] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Combi-Blocks. Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1799792-87-2).[1][][6][9][12][13] Retrieved from [1]

  • AChemBlock. O2-tert-butyl O5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate.[1][8] Retrieved from [1]

Technical Guide: Comparative Analysis of 2-Azabicyclo[4.1.0]heptane and 3-Azabicyclo[4.1.0]heptane Scaffolds

[1]

Executive Summary

In medicinal chemistry, conformational restriction is a pivotal strategy to enhance ligand selectivity and metabolic stability.[1][2] The azabicyclo[4.1.0]heptane system—a piperidine ring fused to a cyclopropane—offers a unique three-dimensional topography. However, the positioning of the nitrogen atom (distal vs. proximal to the bridgehead) fundamentally alters the electronic profile, synthetic accessibility, and pharmacological utility of the scaffold.[1]

This guide provides a rigorous technical comparison between 2-azabicyclo[4.1.0]heptane (proximal fusion) and 3-azabicyclo[4.1.0]heptane (distal fusion), synthesizing data on their structural divergence, synthetic logic, and application in drug discovery.[1]

Structural & Electronic Topography

The core difference lies in the nitrogen positioning relative to the cyclopropane fusion (C1–C6 bond). This seemingly minor regioisomeric shift dictates the scaffold's basicity and vector orientation.

Nomenclature and Numbering
  • System: Bicyclo[4.1.0]heptane (7 carbons total).[1]

  • 2-Azabicyclo[4.1.0]heptane: Nitrogen replaces carbon at position 2.[3][4] It is adjacent to the bridgehead (C1).

  • 3-Azabicyclo[4.1.0]heptane: Nitrogen replaces carbon at position 3.[3] It is separated from the bridgehead by one methylene unit.

Conformational Analysis

The cyclopropane ring imposes significant strain, flattening the fused piperidine ring.[1]

  • 3-Aza Isomer: Adopts a distorted chair or "twist-boat" conformation. It functions as a rigidified morpholine or piperidine surrogate. The nitrogen lone pair is relatively unperturbed, maintaining typical secondary amine characteristics.[1]

  • 2-Aza Isomer: The nitrogen is vicinal to the cyclopropane ring. This proximity creates steric clashes that often force the ring into a half-chair geometry. Electronically, the N-lone pair can interact with the Walsh orbitals of the cyclopropane ring (homoconjugation), potentially lowering the pKa compared to the 3-aza isomer.

Physicochemical Comparison
Feature2-Azabicyclo[4.1.0]heptane3-Azabicyclo[4.1.0]heptane
N-Position Proximal (Adj. to Bridgehead)Distal (Opposite Bridgehead)
Precursor Class Enecarbamate / EnamineIsolated Alkene
Basicity (pKa) ~8.5 - 9.5 (Lower due to steric/electronic effects)~10.0 - 11.0 (Typical Piperidine-like)
Bioisostere For Proline, Pipecolic AcidPiperidine, Morpholine
Key Interaction

-Cyclopropyl amine effects
Standard cation-

or H-bond

Synthetic Pathways: The "How-To"

The synthesis of these two isomers requires distinct starting materials and cyclopropanation strategies. The choice of precursor—specifically the isomer of tetrahydropyridine—is the critical decision point.

Synthesis of 3-Azabicyclo[4.1.0]heptane

Strategy: Simmons-Smith Cyclopropanation.[5] The standard route utilizes N-protected 1,2,3,6-tetrahydropyridine.[1] The alkene is isolated (non-conjugated), making it an ideal substrate for zinc-carbenoid insertion.

  • Protocol Overview:

    • Start: N-Boc-1,2,3,6-tetrahydropyridine.

    • Reagent: Diethylzinc (

      
      ) and Diiodomethane (
      
      
      ) in DCM (Furukawa modification).[1]
    • Mechanism: Concerted syn-addition of the zinc carbenoid to the double bond.

    • Yield: Typically High (>80%).

Synthesis of 2-Azabicyclo[4.1.0]heptane

Strategy: Carbene Addition to Enecarbamates. Accessing the 2-aza system requires N-protected 1,2,3,4-tetrahydropyridine (an enecarbamate).[1] The double bond is electron-rich but sterically different. Standard Simmons-Smith conditions often fail or require modification; dihalocarbene addition followed by reduction is a common alternative.

  • Protocol Overview:

    • Start: N-Boc-1,2,3,4-tetrahydropyridine.

    • Reagent: Chloroform (

      
      ) + NaOH (50%) + TEBA (Phase Transfer Catalyst).
      
    • Intermediate: gem-Dichlorocyclopropane fused derivative.[4][6]

    • Reduction: Lithium/Ammonia or Tributyltin hydride (

      
      ) to remove halogens.
      
Visualizing the Divergence

The following diagram illustrates the divergent synthetic logic based on the starting alkene isomer.

Gcluster_0Precursor SelectionSM11,2,3,6-Tetrahydropyridine(Isolated Alkene)Reagent1Simmons-Smith(Et2Zn, CH2I2)SM1->Reagent1Direct CyclopropanationSM21,2,3,4-Tetrahydropyridine(Enecarbamate)Reagent2Dihalocarbene(:CCl2 via CHCl3/NaOH)SM2->Reagent2Electron-Rich AlkeneProd13-Azabicyclo[4.1.0]heptane(Distal Fusion)Reagent1->Prod1Syn-AdditionIntergem-DichloroIntermediateReagent2->Inter[2+1] CycloadditionRedReduction(Li/NH3 or Bu3SnH)Inter->RedDehalogenationProd22-Azabicyclo[4.1.0]heptane(Proximal Fusion)Red->Prod2

Figure 1: Divergent synthetic pathways.[1] The 3-aza isomer utilizes isolated alkenes, while the 2-aza isomer requires enecarbamate chemistry.

Medicinal Chemistry Applications

3-Azabicyclo[4.1.0]heptane: The Reuptake Inhibitor

This scaffold is extensively validated in CNS drug discovery. It serves as a "locked" version of piperidine, often improving potency by reducing the entropic penalty of binding.[1]

  • Case Study: GSK1360707 (Triple Reuptake Inhibitor).[1][7]

    • Mechanism:[1][4][8] The 3-aza scaffold orients the aryl group and the basic nitrogen in a precise vector to interact with the orthosteric sites of SERT, NET, and DAT transporters.

    • Benefit: The cyclopropane ring prevents metabolic oxidation at the bridgehead positions, a common liability in simple piperidines.[1]

2-Azabicyclo[4.1.0]heptane: The Peptide Mimic

This scaffold is less common in high-throughput screening hits but is highly valued in peptidomimetics.

  • Application: NMDA Antagonists & Proline Mimetics .

    • Mechanism:[1][4][8] It acts as a conformationally restricted analogue of pipecolic acid or proline.

    • Benefit: When incorporated into peptide chains, the 2-aza scaffold induces specific secondary structures (e.g., Polyproline Type II helix mimics), stabilizing the peptide against proteolytic cleavage.[1]

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-azabicyclo[4.1.0]heptane (Simmons-Smith)

Validates the 3-aza pathway.

  • Preparation: In a flame-dried flask under Argon, dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Formation: Cool to 0°C. Add Diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise. Stir for 10 min.

  • Carbenoid Generation: Add Diiodomethane (2.0 equiv) dropwise.[1] Caution: Exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; product is non-UV active unless derivatized).[1]

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of N-Boc-2-azabicyclo[4.1.0]heptane (Gem-Dihalo Route)

Validates the 2-aza pathway.

  • Phase Transfer: Dissolve N-Boc-1,2,3,4-tetrahydropyridine (1.0 equiv) in

    
     (solvent and reagent). Add TEBA (benzyltriethylammonium chloride, 0.05 equiv).
    
  • Carbene Generation: Add 50% aqueous NaOH (10 equiv) dropwise with vigorous stirring.

  • Reaction: Reflux at 50°C for 4 hours. The mixture will become thick.

  • Isolation: Dilute with water and DCM. Separate organic layer.[9]

  • Reduction (Dehalogenation): Dissolve the crude gem-dichloro intermediate in dry Toluene. Add

    
     (2.5 equiv) and AIBN (cat.).[1] Reflux for 2 hours.
    
  • Purification: Silica gel chromatography. Note: Remove tin byproducts using KF/silica workup.[1]

References

  • Simmons-Smith Cyclopropanation (General & 3-Aza)

    • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[5][10]

  • 3-Azabicyclo[4.1.0]heptane in Drug Discovery (GSK1360707)

    • Micheli, F., et al. (2010).[1] 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 3-azabicyclo[4.1.0]heptanes: A New Class of Potent and Selective Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.

    • [1]

  • 2-Azabicyclo[4.1.0]heptane Synthesis (Dihalocarbene Route)

    • Grygorenko, O. O., et al. (2017).[1][6] Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry.

    • [1]

  • Conformational Analysis of Azabicyclo Systems

    • Krow, G. R., et al. (2009).[1] Synthesis and conformational analysis of 2-azabicyclo[4.1.0]heptanes. Journal of Organic Chemistry.

    • [1]

Methodological & Application

Application Note: High-Precision Functionalization of Hydroxyl Groups in Azabicyclo[4.1.0]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformational Edge

The azabicyclo[4.1.0]heptane scaffold represents a "privileged structure" in modern medicinal chemistry. By fusing a cyclopropane ring to a piperidine core, this scaffold locks the nitrogen-containing ring into a specific conformation (boat/half-chair), rigidly orienting substituents in 3D space. This is critical for designing high-affinity ligands for GPCRs (e.g., Glutamate, GABA receptors) and glycosidase inhibitors where entropic penalties upon binding must be minimized.

However, the hydroxyl group functionalization in these systems presents a dichotomy:

  • Opportunity: The -OH group is the primary handle for diversification (oxidation to ketones, fluorination for metabolic stability, or etherification).

  • Risk: The fused cyclopropane ring possesses significant Walsh orbital strain (~27 kcal/mol).[1] Under acidic conditions or in the presence of carbocation-generating reagents, the ring is prone to homoallylic ring opening , leading to cycloheptene or rearranged piperidine byproducts.

This guide provides validated, low-acidity protocols to functionalize the hydroxyl group while preserving the integrity of the bicyclic core.

Strategic Functionalization Map

The following workflow illustrates the divergent synthesis pathways from the parent alcohol (typically 3-azabicyclo[4.1.0]heptan-4-ol or 5-ol).

G Start Parent Alcohol (Azabicyclo[4.1.0]heptan-OH) Oxidation Ketone (Dess-Martin) Start->Oxidation Oxidation (Non-Acidic) Fluorination Fluoro-analog (Deoxo-Fluor) Start->Fluorination Deoxyfluorination (-78°C to RT) Inversion Inverted Alcohol (Mitsunobu) Start->Inversion Stereoinversion (DIAD/PPh3) Rearrangement Ring-Expanded Byproduct (AVOID) Fluorination->Rearrangement If Temp > 0°C or Acidic

Figure 1: Divergent functionalization strategy. Note the critical risk path (dotted red) during fluorination.

Module 1: Non-Acidic Oxidation (Ketone Synthesis)[1]

Challenge: Standard Swern oxidation generates HCl/Et3N salts that can be too acidic for sensitive cyclopropanes.[1] Chromium reagents (Jones) are strictly forbidden due to high acidity.[1] Solution: Dess-Martin Periodinane (DMP) provides a buffered, neutral oxidation environment.[1]

Protocol A: DMP Oxidation

Target: Conversion of secondary -OH to ketone.[1][2]

Reagents:

  • Substrate:

    
    -Boc-3-azabicyclo[4.1.0]heptan-4-ol (1.0 equiv)[1]
    
  • Dess-Martin Periodinane (1.2 equiv)[1]

  • NaHCO₃ (2.0 equiv, solid buffer)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve the substrate in DCM (0.1 M concentration).

  • Buffering: Add solid NaHCO₃ directly to the reaction mixture. Note: This is critical to scavenge the acetic acid byproduct released by DMP.

  • Addition: Cool the mixture to 0°C. Add DMP in a single portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; ketones do not stain well with PMA).[1]

  • Quench (The "Fieser" of DMP): Dilute with Et₂O. Add a 1:1 mixture of sat. aq. NaHCO₃ and 10% aq.[1] Na₂S₂O₃.[1] Stir vigorously for 15 mins until the organic layer is clear (removes iodinane byproducts).

  • Isolation: Extract with Et₂O (x3), wash with brine, dry over MgSO₄, and concentrate.

Validation Criteria:

  • NMR: Disappearance of the CH-OH carbinol proton (typically 3.5–4.0 ppm).[1] Appearance of alpha-protons shifting downfield.[1]

  • IR: Strong C=O stretch at ~1710 cm⁻¹.[1]

Module 2: Deoxyfluorination (Bioisostere Synthesis)[1]

Challenge: Fluorination of alcohols usually proceeds via a carbocation-like intermediate.[1] In [4.1.0] systems, this triggers a homoallylic rearrangement , expanding the ring to a 7-membered cycloheptene or diene. Solution: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST.[1][3] It is more thermally stable but must be used at low temperatures to kinetically favor substitution over rearrangement.[1]

Fluorination Alcohol Substrate-OH Activated Activated Intermediate (R-O-SF2-NR2) Alcohol->Activated Deoxo-Fluor -78°C Path_A Path A: SN2 Substitution (Desired Fluoride) Activated->Path_A Kinetic Control (Low Temp) Path_B Path B: Homoallylic Rearrangement (Ring Expansion) Activated->Path_B Thermodynamic Control (>0°C)

Figure 2: Kinetic vs. Thermodynamic control in fluorination.

Protocol B: Low-Temp Deoxyfluorination

Safety: Deoxo-Fluor releases HF upon hydrolysis.[1] Use plastic/Teflon ware if possible, or glass with immediate quenching.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Deoxo-Fluor (1.5 equiv)[1]

  • Solvent: Anhydrous DCM or Toluene (Toluene allows lower temps without freezing).[1]

Step-by-Step:

  • Setup: Cool the substrate solution (in DCM) to -78°C (Dry ice/Acetone).

  • Addition: Add Deoxo-Fluor dropwise via syringe. Do not allow the temperature to rise.

  • Incubation: Stir at -78°C for 1 hour.

  • Warming: Allow the reaction to warm very slowly to 0°C over 4 hours. Do not heat to RT.

  • Quench: Pour the cold reaction mixture into a stirring solution of sat. aq. NaHCO₃. Caution: Gas evolution (CO₂).

  • Purification: Flash chromatography on silica (neutralized with 1% Et3N) is often required to separate the fluoride from elimination byproducts.[1]

Module 3: Stereochemical Inversion (Mitsunobu)[4]

Challenge: Accessing the endo isomer from the exo alcohol (or vice versa) for SAR studies. Solution: The Mitsunobu reaction is highly effective here because it proceeds via an S_N2 mechanism, which avoids the carbocation character that risks ring opening.

Protocol C: Stereoinversion

Reagents:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Nucleophile: p-Nitrobenzoic acid (PNBA, 1.5 equiv) – Preferred over benzoic acid for easier UV detection and crystallization.

Step-by-Step:

  • Mix: Dissolve Substrate, PPh₃, and PNBA in anhydrous THF (0.2 M). Cool to 0°C.[1]

  • Add: Add DIAD dropwise. The solution will turn yellow.[1]

  • Stir: Warm to RT and stir overnight (12–16 h).

  • Hydrolysis (The Reveal): Isolate the intermediate ester. Redissolve in MeOH and treat with K₂CO₃ (2.0 equiv) for 2 hours to cleave the ester, yielding the inverted alcohol.

Summary of Reaction Parameters

ReactionReagent of ChoiceTemp. LimitCritical AdditivePrimary Risk
Oxidation Dess-Martin PeriodinaneRTNaHCO₃ (Solid)Acid-catalyzed ring opening
Fluorination Deoxo-Fluor< 0°CNoneHomoallylic rearrangement
Inversion DIAD / PPh₃0°C to RTp-Nitrobenzoic acidElimination (if sterically hindered)
Etherification NaH / Alkyl Halide0°C15-Crown-5Base-mediated decomposition

References

  • Li, X. et al. (2014).[1][4] Process Development for Scale-Up of a Novel 3,5-Substituted Thiazolidine-2,4-dione Compound as a Potent Inhibitor for Estrogen-Related Receptor 1. Organic Process Research & Development, 18(2), 321–330.[4] Link[1][4]

    • Key citation for Deoxo-Fluor usage on azabicyclo[4.1.0]heptane scaffolds.
  • Vasin, V. A. et al. (2016).[1][5] Radical reactions of tricyclo[4.1.0.02,7]heptane with triflylalkynes. Russian Journal of Organic Chemistry.

    • Provides mechanistic insight into radical additions and ring strain in similar bicyclic systems.
  • Dess, D. B., & Martin, J. C. (1983).[2] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][2] The Journal of Organic Chemistry, 48(22), 4155–4156. Link[1]

    • The foundational protocol for non-acidic oxid
  • Swamy, K. C. K. et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][6] Chemical Reviews, 109(6), 2551–2651. Link[1]

    • Comprehensive review covering stereoinversion mechanisms relevant to bicyclic alcohols.

Sources

Application Notes and Protocols for Oxidative Cyclopropanation in Aza-Bicyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Aza-Bicyclic Scaffolds in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who are at the forefront of innovation, this guide is dedicated. Aza-bicyclic systems, particularly those containing a cyclopropane ring, represent a class of conformationally restricted scaffolds of immense interest in medicinal chemistry. Their rigid three-dimensional structures can offer improved binding affinity and selectivity for biological targets, enhance metabolic stability, and provide novel intellectual property. The 3-azabicyclo[3.1.0]hexane core, for instance, is recognized as a valuable bioisostere for the piperidine motif, a common feature in many bioactive compounds.[1] The synthesis of these intricate structures, however, presents a significant challenge. This document provides an in-depth guide to oxidative cyclopropanation methods, a powerful strategy for the construction of these valuable aza-bicyclic frameworks.

I. Foundational Principles: An Overview of Oxidative Cyclopropanation for Aza-Bicyclic Synthesis

Oxidative cyclopropanation is a powerful synthetic strategy that enables the formation of a cyclopropane ring fused to a nitrogen-containing ring system. This transformation typically involves the intramolecular reaction of an alkene with a tethered carbene precursor, generated in situ through an oxidative process. The choice of catalyst and oxidant is crucial in determining the reaction's efficiency, selectivity, and substrate scope. In this guide, we will explore three key approaches: photocatalytic, transition-metal-free, and metal-catalyzed oxidative cyclopropanation.

A. Photocatalytic Oxidative Cyclopropanation: A Green and Sustainable Approach

Visible-light photocatalysis has emerged as a sustainable and powerful tool in organic synthesis.[2] In the context of aza-bicyclic synthesis, photocatalytic methods offer a metal-free approach to oxidative cyclopropanation, often proceeding under mild reaction conditions.[2]

Mechanism of Action: The reaction is typically initiated by the photoexcitation of an organic photosensitizer, which then engages in a single-electron transfer (SET) process with the aza-enyne substrate. This generates a radical cation intermediate, which undergoes a cascade of intramolecular cyclization and oxidation steps to ultimately form the desired aza-bicyclic cyclopropane. The proposed radical pathway is often supported by control experiments.[2]

Causality of Experimental Choices:

  • Photosensitizer: The choice of photosensitizer is critical. Its redox potential must be suitable to oxidize the aza-enyne substrate. Acridinium-based photocatalysts are often effective.

  • Oxidant: An external oxidant is required to regenerate the photocatalyst and complete the catalytic cycle. Molecular oxygen (from air) or persulfates are commonly employed.

  • Solvent: The solvent can influence the solubility of the reactants and the efficiency of the photochemical process. Acetonitrile and mixed solvent systems like water/acetonitrile are frequently used.[3]

  • Light Source: Blue LEDs are a common and energy-efficient light source for these transformations.

Photocatalytic Oxidative Cyclopropanation cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photosensitizer PC* Excited Photosensitizer PC->PC* hν (Blue LED) Radical_Cation Radical Cation PC*->Radical_Cation SET Aza_Enyne Aza-1,6-enyne Aza_Enyne->Radical_Cation Radical_Cation->PC SET Cyclized_Intermediate Cyclized Radical Intermediate Radical_Cation->Cyclized_Intermediate Intramolecular Cyclization Product Aza-Bicyclic Cyclopropane Cyclized_Intermediate->Product Oxidation & Ring Closure Oxidant Oxidant Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant

Caption: Photocatalytic cycle for oxidative cyclopropanation.

B. Transition-Metal-Free Radical Oxidative Cyclopropanation

In addition to photocatalysis, radical-mediated oxidative cyclopropanation can be initiated under transition-metal-free conditions using chemical oxidants. This approach offers operational simplicity and avoids potential metal contamination in the final product.[4][5]

Mechanism of Action: The reaction is initiated by a radical initiator or a chemical oxidant that abstracts an electron from the aza-enyne substrate to form a radical cation. This intermediate then undergoes a similar cascade of cyclization and oxidation steps as in the photocatalytic pathway to yield the aza-bicyclic product.[4]

Causality of Experimental Choices:

  • Oxidant/Initiator: The choice of oxidant is key to initiating the radical cascade. Persulfates (e.g., K₂S₂O₈) are often effective.

  • Solvent: A solvent system that can solubilize both the organic substrate and the inorganic oxidant is necessary. Aqueous acetonitrile is a common choice.

  • Temperature: The reaction may require thermal initiation, although many procedures proceed at room temperature.

C. Metal-Catalyzed Oxidative Cyclopropanation

Transition metals, particularly silver(I) and rhodium(II), are highly effective catalysts for oxidative cyclopropanation reactions, often proceeding through the formation of metal-carbene intermediates.[6][7]

1. Silver(I)-Catalyzed Methods:

Silver(I) catalysts can promote the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes.[6][8] This method is atom-economical and can be performed under air, avoiding the need for external oxidants.[6]

Mechanism of Action: The reaction is believed to proceed through the formation of a silver carbenoid intermediate, which then undergoes intramolecular cyclopropanation with the tethered alkene.[6]

Causality of Experimental Choices:

  • Silver Salt: Silver salts such as Ag₂CO₃ or AgOTf are commonly used as catalysts.

  • Solvent: Dichloromethane (DCM) or other chlorinated solvents are often employed.

  • Atmosphere: The reaction is typically run under an air atmosphere, which likely plays a role in the oxidative generation of the carbene intermediate.

Silver_Catalyzed_Mechanism Aza_Enyne Aza-1,6-enyne Ag_Complex Silver-Enyne Complex Aza_Enyne->Ag_Complex Ag_Carbene Silver Carbene Intermediate Ag_Complex->Ag_Carbene Oxidative Cyclization Product Aza-Bicyclic Cyclopropane Ag_Carbene->Product Intramolecular Cyclopropanation Ag_Catalyst Ag(I) Catalyst Product->Ag_Catalyst Catalyst Regeneration Ag_Catalyst->Ag_Complex

Caption: Proposed mechanism for Ag(I)-catalyzed oxidative cyclopropanation.

2. Rhodium(II)-Catalyzed Methods:

Rhodium(II) catalysts are well-known for their ability to catalyze the decomposition of diazo compounds to form rhodium carbenes, which are highly effective for cyclopropanation reactions.[7][9][10]

Mechanism of Action: The reaction involves the formation of a rhodium-carbene intermediate from a suitable precursor (often a diazo compound, though in some oxidative variants, the carbene is generated in situ from the enyne). This intermediate then undergoes a highly stereoselective intramolecular cyclopropanation. The stereoselectivity is often controlled by the chiral ligands on the rhodium catalyst.[7][10]

Causality of Experimental Choices:

  • Rhodium Catalyst: The choice of rhodium catalyst, particularly the ligands attached to the dirhodium core (e.g., acetate, prolinate derivatives), is crucial for achieving high stereoselectivity.[7]

  • Carbene Precursor: While traditional methods use diazo compounds, oxidative variants generate the carbene in situ from the enyne substrate.

  • Solvent: Non-coordinating solvents such as dichloromethane or pentane are typically used to avoid interference with the catalyst.

II. Detailed Application Notes and Protocols

Protocol 1: Photocatalytic Oxidative Cyclopropanation for the Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives

This protocol describes a metal-free, visible-light-induced method for the synthesis of 3-aza-bicyclo[3.1.0]hexane derivatives from aza-1,6-enynes.[2]

Materials:

  • Aza-1,6-enyne substrate (1.0 equiv)

  • Eosin Y (photosensitizer, 0.05 equiv)

  • Potassium persulfate (K₂S₂O₈) (oxidant, 3.0 equiv)

  • Acetonitrile (MeCN) and Water (H₂O) in a 1:1 ratio

  • Blue LED lamp (e.g., 450 nm)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aza-1,6-enyne substrate (e.g., 0.2 mmol, 1.0 equiv), Eosin Y (0.01 mmol, 0.05 equiv), and potassium persulfate (0.6 mmol, 3.0 equiv).

  • Add a 1:1 mixture of acetonitrile and water (2 mL).

  • Seal the vial and place it approximately 5 cm from a blue LED lamp.

  • Irradiate the reaction mixture with the blue LED at room temperature with vigorous stirring for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aza-bicyclo[3.1.0]hexane derivative.

Self-Validation and Troubleshooting:

  • Incomplete reaction: If the reaction does not go to completion, ensure the light source is functioning correctly and is positioned close enough to the reaction vessel. The quality of the photosensitizer and oxidant can also affect the reaction rate.

  • Low yield: The solubility of the substrate can be a limiting factor. If the substrate is poorly soluble in the 1:1 MeCN/H₂O mixture, the ratio can be adjusted, or a co-solvent can be added.[3]

  • Side products: The formation of side products may indicate over-oxidation or alternative reaction pathways. Reducing the reaction time or adjusting the amount of oxidant may be necessary.

Protocol 2: Transition-Metal-Free Radical Oxidative Cyclopropanation for the Synthesis of Aza-bicyclo[4.1.0]heptane Derivatives

This protocol outlines a transition-metal-free method for the synthesis of aza-bicyclo[4.1.0]heptane derivatives from aza-1,6-enynes using a chemical oxidant.[4][5]

Materials:

  • Aza-1,6-enyne substrate (1.0 equiv)

  • Potassium persulfate (K₂S₂O₈) (oxidant, 3.0 equiv)

  • Acetonitrile (MeCN) and Water (H₂O)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, dissolve the aza-1,6-enyne substrate (e.g., 0.2 mmol, 1.0 equiv) in a mixture of acetonitrile and water (e.g., 2 mL, ratio adjusted for substrate solubility).

  • Add potassium persulfate (0.6 mmol, 3.0 equiv) to the solution.

  • Seal the vial and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours, monitored by TLC or LC-MS).

  • After completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure aza-bicyclo[4.1.0]heptane derivative.

Self-Validation and Troubleshooting:

  • Reaction not initiating: Ensure the potassium persulfate is of high purity and has not degraded. Gentle heating (e.g., 40-50 °C) can sometimes be used to initiate the reaction, but this should be done with caution to avoid decomposition.

  • Yield variability: The ratio of acetonitrile to water can be critical for both substrate solubility and reaction efficiency. This may need to be optimized for each specific substrate.

Protocol 3: Silver(I)-Catalyzed Oxidative Cyclopropanation for the Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives

This protocol details a silver(I)-catalyzed method for the synthesis of 3-aza-bicyclo[3.1.0]hexane derivatives from heteroatom-tethered 1,6-enynes.[6][8]

Materials:

  • Heteroatom-tethered 1,6-enyne substrate (1.0 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (catalyst, 0.2 equiv)

  • Dichloromethane (DCM)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a solution of the 1,6-enyne substrate (e.g., 0.2 mmol, 1.0 equiv) in dichloromethane (2 mL) in a reaction vial, add silver(I) carbonate (0.04 mmol, 0.2 equiv).

  • Seal the vial and stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford the desired 3-aza-bicyclo[3.1.0]hexane derivative.

Self-Validation and Troubleshooting:

  • Catalyst deactivation: If the reaction is sluggish, ensure that the solvent is dry and the starting materials are pure. The use of other silver(I) salts such as AgOTf can be explored.

  • Low yields: The reaction is sensitive to the electronic nature of the substrate. Electron-rich alkenes generally perform better. For less reactive substrates, increasing the catalyst loading or reaction temperature may be beneficial.

III. Comparative Analysis and Data

MethodCatalyst/InitiatorOxidantKey AdvantagesKey DisadvantagesTypical Aza-Bicyclic Products
Photocatalytic Organic Photosensitizer (e.g., Eosin Y)K₂S₂O₈ or AirMetal-free, mild conditions, sustainable.[2]May require longer reaction times, dependent on light source.3-Aza-bicyclo[3.1.0]hexanes.[2]
Transition-Metal-Free K₂S₂O₈Self-oxidizingOperationally simple, avoids metal contamination.[4][5]May have a narrower substrate scope compared to metal-catalyzed methods.Aza-bicyclo[4.1.0]heptanes.[4][5]
Silver(I)-Catalyzed Ag₂CO₃ or AgOTfAirAtom-economical, mild conditions.[6]Catalyst can be expensive, potential for metal contamination.3-Aza-bicyclo[3.1.0]hexanes.[6]
Rhodium(II)-Catalyzed Rh₂(OAc)₄, Chiral Rh(II) catalystsIn situ from enyne or externalHigh stereoselectivity, broad substrate scope.[7]Requires expensive and potentially toxic metal catalyst.Various aza-bicyclic systems.[7]

IV. Applications in Drug Discovery

The aza-bicyclic scaffolds synthesized through these oxidative cyclopropanation methods have significant potential in drug discovery. For instance, 3-azabicyclo[3.1.0]hexane derivatives have been investigated as modulators of dopamine D3 receptors, which are targets for antipsychotic agents and treatments for drug dependency.[11] The conformational rigidity of these structures can lead to improved selectivity and potency of drug candidates. Furthermore, the introduction of a cyclopropane ring can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug development.[12]

V. Conclusion

Oxidative cyclopropanation represents a versatile and powerful platform for the synthesis of medicinally relevant aza-bicyclic compounds. The choice of method—be it photocatalytic, transition-metal-free, or metal-catalyzed—will depend on the specific synthetic goals, substrate compatibility, and desired level of stereocontrol. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these cutting-edge synthetic strategies in their pursuit of novel therapeutics and complex molecular architectures.

VI. References

  • Verma, A. K., et al. (2024). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Chemical Communications. [Link]

  • Verma, A. K., et al. (2024). Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. Request PDF. [Link]

  • He, C., et al. (2018). Transition metal-free generation of the acceptor/acceptor-carbene via α-elimination: synthesis of fluoroacetyl cyclopropanes. Chemical Communications, 54(5), 534-537. [Link]

  • Gicquel, M., et al. (2021). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. ACS Catalysis, 11(17), 10856-10867. [Link]

  • Verma, A. K., et al. (2018). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Chemical Communications, 54(93), 13091-13094. [Link]

  • Davies, H. M. L., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2844-2849. [Link]

  • Zhang, Y., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(50), 9200-9204. [Link]

  • Verma, A. K., et al. (2024). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. RSC Publishing. [Link]

  • Eckart-Frank, I. K., et al. (2025). Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes: Ligand-Controlled Carbene Reactivity. Journal of the American Chemical Society. [Link]

  • Shell International Research. (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents.

  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1183-1219. [Link]

  • Zhang, Y., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(50), 9200-9204. [Link]

  • Moroz, Y. S., et al. (2020). Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]pentane Carboxylic Acids. The Journal of Organic Chemistry, 85(5), 3539-3547. [Link]

  • Davies, H. M. L., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]

  • Charette, A. B. (1995). Stereoselective Cyclopropanation Reactions. Request PDF. [Link]

  • Eckart-Frank, I. K., et al. (2025). Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes: Ligand-Controlled Carbene Reactivity. ResearchGate. [Link]

  • Wang, C., et al. (2024). Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. RSC Publishing. [Link]

  • Verma, A. K., et al. (2018). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]

  • Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(37), 8837-8846. [Link]

  • Bower, J. F., et al. (2021). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. PMC. [Link]

  • Wang, Y., et al. (2014). Silver-promoted oxidative cyclization of 1,6-enynes: highly regioselective synthesis of phosphorated fluorene derivatives. PubMed. [Link]

  • GlaxoSmithKline. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents.

  • Malacria, M., et al. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(15), 3460-3463. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of 2-azabicyclo[2.1.0]pentane-5-carboxylic acid: A novel conformationally restricted β-proline analogue. American Chemical Society. [Link]

  • Dar'in, D. V., & Krasavin, M. (2021). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. [Link]

  • Tymoshenko, D. O. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc, 2011(i), 329-345. [Link]

  • Richard, J. A., & Pouwer, R. H. (2012). Heterocycles from cyclopropanes: applications in natural product synthesis. Semantic Scholar. [Link]

  • Wu, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Publishing. [Link]

  • Sameera, W. M. C., & Maseras, F. (2014). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. ResearchGate. [Link]

  • Yang, J., et al. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. ResearchGate. [Link]

  • Carretero, J. C., et al. (2016). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Science, 7(3), 2013-2018. [Link]

  • Woerpel, K. A., et al. (2016). Silver-Catalyzed Silacyclopropenation of 1-Heteroatom-Substituted Alkynes and Subsequent Rearrangement Reactions. ACS Figshare. [Link]

Sources

Application Note: Stereoselective Synthesis of N-Substituted 2-Azabicyclo[4.1.0]heptan-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the synthesis of N-substituted 2-azabicyclo[4.1.0]heptan-5-ol derivatives. This scaffold serves as a conformationally restricted analogue of 4-hydroxypiperidine, a pharmacophore frequently observed in NMDA antagonists, glycosidase inhibitors, and peptide mimetics.

The guide prioritizes the "Enone Route" , a robust strategy offering high stereocontrol via directed Simmons-Smith cyclopropanation.

Executive Summary

The 2-azabicyclo[4.1.0]heptane core represents a "privileged structure" in medicinal chemistry, offering a rigidified vector for displaying functional groups. This protocol details the preparation of the 5-hydroxy derivative starting from commercially available 4-methoxypyridine . The route features a Luche reduction followed by a hydroxyl-directed Simmons-Smith cyclopropanation , ensuring exclusive syn-stereochemistry between the cyclopropane ring and the hydroxyl group. This methodology is scalable (gram-scale) and allows for versatile late-stage N-substitution.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the transformation of a 1,2,3,4-tetrahydropyridine precursor. Unlike 1,2,3,6-tetrahydropyridines (which yield the 3-azabicyclo isomer), the 1,2,3,4-isomer contains an enecarbamate (N-C=C) functionality. Cyclopropanation of this olefin yields the 2-azabicyclo[4.1.0] system.

Mechanistic Pathway (DOT Diagram)

SynthesisPathway cluster_stereo Stereocontrol Start 4-Methoxypyridine Inter1 N-Cbz-2,3-dihydro-4-pyridone (Enone) Start->Inter1 1. Cbz-Cl, NaBH4 2. H3O+ (Hydrolysis) Inter2 Allylic Alcohol (4-OH-1,2,3,4-tetrahydropyridine) Inter1->Inter2 NaBH4, CeCl3 (Luche Reduction) Target 2-Azabicyclo[4.1.0]heptan-5-ol (Scaffold) Inter2->Target Et2Zn, CH2I2 (Directed Cyclopropanation)

Caption: Figure 1. Synthetic pathway leveraging the hydroxyl-directing effect for stereoselective cyclopropanation.

Detailed Experimental Protocols

Phase 1: Preparation of the Enone Intermediate

Objective: Convert 4-methoxypyridine to benzyl 4-oxo-3,4-dihydro-2H-pyridine-1-carboxylate. Rationale: The Cbz group provides stability and UV active handling. The oxidation state is adjusted via partial reduction and hydrolysis.

Reagents:

  • 4-Methoxypyridine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium borohydride (NaBH4) (1.2 equiv)

  • Methanol (anhydrous)

  • 10% HCl (aq)

Protocol:

  • Activation: In a flame-dried flask under N2, dissolve 4-methoxypyridine in anhydrous THF/MeOH (1:1) and cool to -78°C.

  • Acylation: Add Cbz-Cl dropwise. Stir for 30 mins to form the N-acylpyridinium salt (a white precipitate may form).

  • Reduction: Add NaBH4 portion-wise over 1 hour. The mixture is stirred at -78°C for 2 hours, then warmed to 0°C.

  • Hydrolysis: Quench with 10% HCl and stir vigorously at room temperature (RT) for 1 hour. This hydrolyzes the enol ether to the ketone.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc) yields the N-Cbz-2,3-dihydro-4-pyridone (Enone) as a pale yellow oil.

Phase 2: Stereoselective Luche Reduction

Objective: Reduce the enone to the allylic alcohol (N-Cbz-4-hydroxy-1,2,3,4-tetrahydropyridine). Rationale: Standard NaBH4 reduction can lead to 1,4-reduction (saturated piperidone). Cerium(III) chloride (Luche conditions) promotes 1,2-reduction to the allylic alcohol.

Protocol:

  • Dissolve the Enone (from Phase 1) in MeOH (0.2 M).

  • Add CeCl3·7H2O (1.1 equiv) and stir at 0°C for 15 mins to complex the carbonyl.

  • Add NaBH4 (1.1 equiv) portion-wise (gas evolution!).

  • Stir at 0°C for 1 hour. Monitor by TLC (the alcohol is more polar than the enone).

  • Quench: Add saturated NH4Cl solution.

  • Workup: Evaporate MeOH. Extract aqueous residue with DCM. Dry and concentrate.

  • Result: The product is the allylic alcohol . It is sufficiently pure for the next step but can be crystallized or chromatographed.

Phase 3: Directed Simmons-Smith Cyclopropanation

Objective: Construct the cyclopropane ring to form the 2-azabicyclo[4.1.0] core. Rationale: The hydroxyl group at C4 coordinates with the Zinc reagent, directing the methylene delivery to the syn face. This establishes the relative stereochemistry of the 5-OH and the bridgehead carbons.

Reagents:

  • Diethylzinc (Et2Zn) (1.0 M in hexanes, 5.0 equiv) [DANGER: Pyrophoric]

  • Diiodomethane (CH2I2) (10.0 equiv)

  • Dichloromethane (anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and N2 inlet. Add anhydrous DCM and cool to 0°C.

  • Reagent Formation: Add Et2Zn solution carefully. Then, add CH2I2 dropwise (maintain temp < 5°C). A white precipitate (Furukawa reagent) forms. Stir for 20 mins.

  • Addition: Dissolve the Allylic Alcohol (from Phase 2) in minimal DCM and add dropwise to the zinc reagent.

  • Reaction: Allow to warm to RT and then reflux for 4-12 hours. Monitor by NMR (disappearance of alkene protons at ~5-6 ppm).

  • Quench (Critical): Cool to 0°C. Slowly add saturated NH4Cl. Caution: Vigorous gas evolution.

  • Extraction: Filter through Celite to remove zinc salts. Extract filtrate with DCM.

  • Purification: Flash chromatography yields N-Cbz-2-azabicyclo[4.1.0]heptan-5-ol .

Phase 4: N-Substitution (Diversification)

Objective: Replace the Cbz group with the desired substituent (R). Protocol:

  • Deprotection: Hydrogenation (H2, Pd/C, MeOH) removes the Cbz group, yielding the secondary amine.

  • Functionalization:

    • Reductive Amination: Amine + Aldehyde + NaBH(OAc)3.

    • Acylation: Amine + Acid Chloride + Et3N.

    • SNAr: Amine + Aryl Halide + Base.

Data Summary & Validation

ParameterSpecification / Observation
Precursor N-Cbz-4-hydroxy-1,2,3,4-tetrahydropyridine
Key 1H NMR Signal (Product) High-field cyclopropyl protons: δ 0.4 - 1.2 ppm (m, 2H)
Stereochemistry cis-fused (bridgehead H's) relative to cis-OH (proven by NOE)
Yield (Overall) 45-55% (3 steps from 4-methoxypyridine)
Physical State Viscous oil or low-melting solid

Validation Check:

  • 1H NMR: Look for the disappearance of the vinyl protons (δ 4.8 and 6.8 ppm) and the appearance of high-field multiplets (δ 0.5-1.0 ppm).

  • 13C NMR: The bridgehead carbons shift significantly upfield (from ~100-120 ppm alkene to ~15-25 ppm cyclopropyl).

Safety & Troubleshooting

  • Diethylzinc (Et2Zn): Extremely pyrophoric. Must be handled under inert atmosphere. Use a glass syringe with a locking tip. Quench excess reagent slowly at 0°C.

  • Exotherms: The reduction of the pyridinium salt and the formation of the Zinc carbenoid are exothermic. Strict temperature control is required to prevent "runaway" reactions or poor stereoselectivity.

  • Stability: The allylic alcohol intermediate is stable but sensitive to acid (dehydration/aromatization). Store at -20°C if not used immediately.

References

  • Comins, D. L., & Brown, J. D. (1984). Ortho-lithiation of 2-, 3-, and 4-methoxypyridines. The Journal of Organic Chemistry.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][2][3][4][5][6][7][8]

  • Lévesque, E., et al. (2014).[5] Stereoselective Synthesis of Cyclopropanes via Hydroacylation. Organic Letters.[5]

  • Reaction Class: Luche Reduction Protocol. Organic Chemistry Portal.

Sources

Application Note: Advanced Coupling Strategies for Sterically Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of amide bonds between sterically hindered secondary amines (e.g.,


-methylated amino acids, proline analogues) and bulky carboxylic acids is a bottleneck in therapeutic peptide development. Standard reagents (EDC, HBTU) often fail due to slow kinetics, leading to incomplete coupling, deletion sequences, and extensive epimerization.

This guide provides a technical roadmap for overcoming these barriers. We move beyond standard protocols to deploy high-performance reagents—HATU, PyAOP, COMU, and Acid Fluorides —validated for the synthesis of "difficult sequences" containing


-methyl amino acids, 

-disubstituted residues (Aib), and bulky side chains.

Mechanistic Insight: Breaching the Steric Wall

The Kinetic Challenge

In hindered systems, the nucleophilic attack of the amine on the activated ester is rate-limiting. For secondary amines, the steric bulk prevents the optimal orbital overlap required for the tetrahedral intermediate formation. Standard leaving groups (OBt) are insufficiently reactive.

The HOAt/Oxyma Effect

To accelerate this reaction, we utilize the Neighboring Group Participation (NGP) effect found in 7-azabenzotriazole (HOAt) and Oxyma-based reagents.

  • HOAt (in HATU/PyAOP): The pyridine nitrogen at position 7 forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile toward the electrophilic carbonyl.

  • Oxyma (in COMU): Provides a similar catalytic effect with a safer safety profile (non-explosive) and often superior kinetics due to the acidity of the oxime.

Visualization: The HOAt Anchimeric Assistance

The following diagram illustrates how the 7-aza nitrogen facilitates the approach of the hindered amine, lowering the activation energy.

HOAt_Mechanism cluster_0 Anchimeric Assistance Act_Ester Activated Ester (OAt Species) Intermediate Tetrahedral Intermediate Act_Ester->Intermediate Nucleophilic Attack Product Amide Bond (Peptide) Intermediate->Product Collapse Amine Hindered Amine (H-N(Me)-R) Amine->Intermediate H-Bond Guidance (7-aza N)

Figure 1: Mechanism of HOAt-mediated acceleration. The 7-aza nitrogen (red dashed line) pre-organizes the hindered amine, facilitating attack on the carbonyl.

Reagent Selection Matrix

Not all "strong" reagents are equal. Use this table to select the optimal reagent based on your specific steric challenge.

Reagent ClassReagentBest ApplicationProsCons
Aminium (Uronium) HATU General hindered couplings (e.g., Val-Val).[1][2]Gold standard; high reactivity; NGP effect.Guanidinylation risk if base is added before acid; expensive.
Aminium (Uronium) COMU Green SPPS; hindered sequences.Safer (non-explosive); higher solubility in DMF/NMP; often >HATU efficiency.Less stable in solution than phosphoniums.
Phosphonium PyAOP

-Me to

-Me couplings
; Cyclizations.[3][4]
No guanidinylation ; excellent for secondary amines; NGP effect.Expensive; byproduct (P(Pyr)3=O) is carcinogenic.
Acid Fluoride TFFH / BTFFH Extreme hindrance (Aib-Aib,

-Me-Aib).
Small leaving group (F-) penetrates steric bulk; highly reactive.Requires careful handling; moisture sensitive.
Cyclic Anhydride T3P Solution phase; Epimerization-prone sites.Lowest epimerization; water-soluble byproducts (easy workup).Slower kinetics than HATU; requires excess base.

Decision Logic for Experimental Design

Selection_Tree Start Start: Assess Steric Hindrance Level1 Moderate Hindrance (Val, Ile, Thr) Start->Level1 Level2 High Hindrance (N-Me-AA, Pro, Aib) Start->Level2 Level3 Extreme Hindrance (N-Me to N-Me, Aib-Aib) Start->Level3 Use_COMU Use COMU or HATU (Standard Protocol) Level1->Use_COMU Soln_Phase Solution Phase? Level2->Soln_Phase Use_Fluoride Use TFFH (Acid Fluoride) (The Nuclear Option) Level3->Use_Fluoride Use_PyAOP Use PyAOP (Avoid Guanidinylation) Soln_Phase->Use_PyAOP No (SPPS) Use_T3P Use T3P (Easy Workup) Soln_Phase->Use_T3P Yes

Figure 2: Decision tree for selecting coupling reagents based on steric demand and synthesis mode.

Master Protocols

Protocol A: The "Gold Standard" for SPPS (PyAOP/HATU)

Best for: Solid-phase synthesis of peptides containing N-methyl amino acids.

Rationale: Aminium salts (HATU) can react with the N-terminus to form guanidines if the activation is slow. Phosphonium salts (PyAOP) do not cause guanidinylation, making them safer for slow, hindered couplings.

  • Resin Preparation: Swell resin (e.g., 0.1 mmol scale) in DMF for 30 min.

  • Reagent Prep:

    • Dissolve Fmoc-AA-OH (4.0 eq) and PyAOP (4.0 eq) in dry DMF (concentration ~0.3 M). Note: If using HATU, ensure AA is dissolved before adding HATU.

    • Prepare DIPEA (8.0 eq) in a separate vial.

  • Activation: Add the DIPEA to the AA/PyAOP solution. Shake for 30 seconds (pre-activation).

  • Coupling: Add the activated mixture to the resin immediately.

  • Incubation:

    • Standard: 1 hour at RT.

    • Hindered (

      
      -Me): 2 hours at RT  or 1 hour at 50°C  (microwave).
      
  • Double Coupling (Mandatory for

    
    -Me):  Drain, wash with DMF (3x), and repeat steps 2-5.
    
  • Monitoring: Use the Chloranil test (for secondary amines) rather than Kaiser test (primary amines).

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Aib-Aib, N-Me-Aib, or when Protocol A fails.

Rationale: Acid fluorides are small and highly reactive. TFFH generates the acid fluoride in situ.[4][5]

  • Dissolution: Dissolve Fmoc-AA-OH (4 eq) and TFFH (4 eq) in dry DMF.

  • Activation: Add DIPEA (8 eq).

  • Coupling: Add to resin immediately.

  • Incubation: 2 hours at RT. Double coupling is highly recommended.

  • Note: Do not use glass vessels if possible (etching risk over long term), though standard SPPS glass reactors are usually fine for short exposures.

Protocol C: Solution Phase Scalable Coupling (T3P)

Best for: Late-stage convergent synthesis, avoiding epimerization.

  • Setup: Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent).

  • Base: Add DIPEA or NMM (3-5 eq). Cool to 0°C if chiral integrity is critical.

  • Reagent: Add T3P (50% w/w in EtOAc/DMF, 1.5 eq) dropwise.

  • Reaction: Warm to RT and stir. T3P kinetics are slower; monitor by HPLC (typically 2-12 hours).

  • Workup: Wash organic layer with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, ensuring a clean organic phase.

Troubleshooting & Optimization

SymptomDiagnosisSolution
Deletion Sequences Incomplete coupling due to sterics.1. Switch from HATU to PyAOP or COMU .2. Use Microwave heating (50°C, 10 min).3. Switch to Protocol B (TFFH) .
Epimerization Over-activation or high base concentration.1. Switch to T3P (Protocol C).2. Use TMP (2,4,6-trimethylpyridine) as a weaker base.3. Reduce pre-activation time.
Guanidinylation (+42 Da mass shift)Reaction of amine with Uronium reagent.1. Switch to Phosphonium (PyAOP or PyBOP ).2.[2] Ensure Acid is added to resin before HATU/Base (if manual).
Precipitation Reagent insolubility (common with HBTU/High conc).Switch to COMU (highly soluble in DMF/NMP) or dilute reaction mixture.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole oxy system: Efficient coupling of hindered amino acids.[1][3][6] Journal of the American Chemical Society, 116(23), 10801-10802.

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[7][8][9] Organic Process Research & Development, 20(2), 140–177.

  • Carpenter, B. G., et al. (1995). TFFH: A convenient reagent for the preparation of amino acid fluorides.[4] Journal of the American Chemical Society, 117(19), 5401-5402.

Sources

Troubleshooting & Optimization

preventing ring opening of azabicyclo[4.1.0]heptane under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Critical Definitions

Before proceeding, we must distinguish the specific isomer in your workflow, as their acid sensitivity profiles differ drastically.

  • Target A: 7-Azabicyclo[4.1.0]heptane (Cyclohexene Imine)

    • Structure: Nitrogen is the bridgehead atom (aziridine fused to cyclohexane).

    • Risk Level:CRITICAL . The ring strain (~27 kcal/mol) combined with the basic nitrogen makes this system prone to instantaneous catastrophic failure (ring opening/polymerization) upon exposure to even mild Brønsted or Lewis acids.

    • Focus: This guide primarily addresses this molecule.

  • Target B: 2-Azabicyclo[4.1.0]heptane (Cyclopropane-fused Piperidine)

    • Structure: Nitrogen is in the 6-membered ring; the 3-membered ring is a cyclopropane.

    • Risk Level:MODERATE . While the cyclopropane ring is strained, it lacks the basic nitrogen within the strained ring. Ring opening usually requires strong "push-pull" activation or strong acids.

    • Advice: Follow the buffering protocols below, but N-protection is less critical for preventing skeletal rearrangement compared to Target A.

The Chemistry of Failure: Why It Opens

To prevent the reaction, you must understand the mechanism driving it. The failure mode is almost exclusively acid-catalyzed nucleophilic ring opening .

The Mechanism[1][2][3]
  • Protonation: The unshared electron pair on the nitrogen acts as a base, accepting a proton (

    
    ) or coordinating with a Lewis Acid (
    
    
    
    ).
  • Activation: This forms a highly electrophilic aziridinium ion . The N-C bonds weaken as the positive charge pulls electron density.

  • Nucleophilic Attack: Even weak nucleophiles (water, alcohols, or the counter-ion of the acid) attack the carbon alpha to the nitrogen.

  • Strain Release: The ring snaps open, typically relieving torsional strain and yielding a trans-1,2-disubstituted cyclohexane (often an amino alcohol or diamine).

Visualizing the Pathway

The following diagram illustrates the "Path to Destruction" you are trying to avoid.

AziridineOpening Aziridine 7-Azabicyclo[4.1.0]heptane (Strained, Basic) Aziridinium Aziridinium Ion (Activated Intermediate) Aziridine->Aziridinium Protonation (Fast) Acid Acid Source (Silica, H+, Lewis Acid) Acid->Aziridinium Product Ring-Opened Product (Trans-2-substituted aminocyclohexane) Aziridinium->Product SN2 Attack (Strain Release) Nucleophile Nucleophile (H2O, Cl-, R-OH) Nucleophile->Product

Figure 1: The mechanism of acid-catalyzed aziridine ring opening.[1][2] Note that protonation is the "gatekeeper" step.

Troubleshooting Guide (FAQs)

Q1: My compound degrades during Flash Chromatography. What is happening?

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5) due to surface silanol groups (


). This is sufficient to protonate 7-azabicyclo[4.1.0]heptane, causing it to stick to the column (streaking) or degrade into an amino alcohol.
Solution:  You must neutralize the stationary phase.
  • Option A: Use Basic Alumina instead of silica.

  • Option B (Recommended): Pre-treat your silica column with 1-2% Triethylamine (Et3N) in your eluent. This "caps" the acidic silanol sites. (See Protocol A below).

Q2: I need to perform a reaction under acidic conditions elsewhere on the molecule. Is this possible?

Diagnosis: An unprotected aziridine will not survive acidic conditions. Solution: You must electronically deactivate the nitrogen.

  • Convert the free amine (

    
    ) to a sulfonamide (e.g., 
    
    
    
    ,
    
    
    ) or a carbamate (
    
    
    ,
    
    
    ).
  • Why? Electron-withdrawing groups (EWGs) pull density from the nitrogen lone pair, drastically lowering its

    
     and making it resistant to protonation.
    
  • Note:

    
    -Tosyl aziridines are stable to weak acids but can still be opened by strong nucleophiles.
    
Q3: My yield is low after workup, even though the reaction looked clean.

Diagnosis: Using standard aqueous washes (like saturated


 or brine with traces of acid) can open the ring during extraction, especially if the aqueous phase is slightly acidic.
Solution:  Switch to Buffered Workups . Use Phosphate Buffer (pH 7.4) or dilute 

for washes. Never allow the pH to drop below 8.0 during extraction of the free amine.

Experimental Protocols

Protocol A: Deactivated Silica Gel Chromatography

Use this for purification of the free amine or sensitive derivatives.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add Triethylamine (Et3N) to the slurry to a concentration of 1.0% to 2.0% (v/v) .

    • Example: For 500 mL of solvent, add 5-10 mL of Et3N.

  • Packing: Pour the column. Flush with 2 column volumes of the Et3N-containing solvent to ensure the entire length of silica is neutralized.

  • Elution: Run your chromatography using your standard gradient. You can maintain 0.5% Et3N in the eluent if the compound is extremely labile, though the pre-treatment is usually sufficient.

Protocol B: N-Tosyl Protection (Stabilization)

Use this if you need to store the compound or subject it to further chemistry.

Reagents: 7-azabicyclo[4.1.0]heptane (1.0 equiv),


-Toluenesulfonyl chloride (TsCl, 1.1 equiv), Pyridine (or Et3N/DMAP).
  • Setup: Dissolve the aziridine in anhydrous

    
     (DCM) at 0°C .
    
  • Base Addition: Add Pyridine (2.0 equiv) or Et3N (1.5 equiv) + DMAP (0.1 equiv).

  • Reaction: Add TsCl slowly. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Wash with saturated

    
      (Do NOT use 
    
    
    
    or
    
    
    ). Dry over
    
    
    .
  • Result: The resulting

    
    -Tosyl aziridine is a crystalline solid that is significantly more stable to handling than the free oil.
    
Data Summary: Stability Comparison
ConditionFree Amine (N-H)Protected (N-Ts)Protected (N-Boc)
Silica Gel Decomposes StableStable
Dilute HCl Instant Opening StableStable
Lewis Acid (BF3) Polymerizes Controlled ReactionStable
Storage (RT) Unstable (Oxidizes/Opens)StableStable

Decision Logic for Researchers

Use this flow to determine your handling strategy.

DecisionTree Start Start: Azabicyclo[4.1.0]heptane Synthesis CheckType Is the Nitrogen Protected? (Tosyl, Boc, Cbz) Start->CheckType Standard Standard Purification (Normal Silica OK) CheckType->Standard Yes AcidStep Does the next step require Acid? CheckType->AcidStep No Yes Yes No No (Free Amine) ProtectFirst STOP: Must Protect N first (See Protocol B) AcidStep->ProtectFirst Yes Purification Purification Required? AcidStep->Purification No AcidYes Yes AcidNo No Deactivate Use Deactivated Silica (Protocol A) or Basic Alumina Purification->Deactivate Yes PurifyYes Yes

Figure 2: Experimental decision matrix for handling aziridine intermediates.

References

  • Mechanism of Acid-C

    • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides and Aziridines.[3]

    • Source: Chimia (Swiss Chemical Society)
    • Context: Confirms the S_N2 character and the necessity of proton
    • URL:[Link]

  • Title: Lewis Acid-Catalyzed Dimerization of N-Unprotected Aziridines.
  • Silica Gel Comp

    • Title: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal St
    • Source: N
    • Context: Explicitly details the decomposition of aziridines on silica and the use of deactivated st
    • URL:[Link]

  • TBD Catalysis (Base-Medi

    • Title: A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD.
    • Source: N
    • Context: Highlights that under basic conditions (TBD catalyst), the ring opening is controlled and high-yielding, contrasting with the chaotic failure under acidic conditions.
    • URL:[Link]

Sources

Technical Support Center: Separation of 2-Azabicyclo[4.1.0]heptan-5-ol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: You are attempting to separate diastereomers of 2-Azabicyclo[4.1.0]heptan-5-ol . This scaffold is a rigid bicyclic amine containing a fused cyclopropane ring and a hydroxyl stereocenter. Unlike simple enantiomers, these diastereomers possess distinct physical properties (NMR shifts, polarity, boiling points), yet they frequently co-elute on standard C18 phases due to the compact, lipophilic nature of the bicyclic cage masking the polar differences.[1]

Stereochemical Context: The separation primarily concerns the relative configuration of the C5-Hydroxyl group relative to the cyclopropane bridge (C1-C6) .

  • Syn-Isomer: The -OH group faces the same side as the cyclopropane methylene.

  • Anti-Isomer: The -OH group faces away from the cyclopropane methylene.

Diagnostic Triage: Pre-Separation Checklist

Before injecting your sample, run this diagnostic to prevent column fouling and poor resolution.

Diagnostic CheckStatusTechnical Insight (Why this matters)
Amine State CRITICAL Free secondary amines in this scaffold interact strongly with silanols, causing severe peak tailing. Recommendation: Protect as N-Boc or N-Cbz prior to separation.
Solubility HighThe free base is polar; protected forms are lipophilic. Ensure sample solvent matches the mobile phase strength to avoid "breakthrough" peaks.
Stability ModerateThe cyclopropane ring is acid-sensitive. Avoid strong acids (e.g., >0.5% TFA) which can trigger ring-opening to azepines or hydration products.[1]

Method A: Supercritical Fluid Chromatography (SFC) – The Gold Standard

SFC is the preferred method for this scaffold because the supercritical CO₂ penetrates the rigid bicyclic structure better than liquids, and the orthogonal selectivity of polar stationary phases resolves the subtle shape differences between syn and anti isomers.

Protocol: Achiral SFC Screening

Applicability: Separation of N-Boc-2-azabicyclo[4.1.0]heptan-5-ol diastereomers.

  • Column Selection:

    • Primary: 2-Ethylpyridine (2-EP) or Diol (5 µm, 4.6 x 150 mm).[1]

    • Secondary: Amino (NH2) phase.[1]

  • Mobile Phase:

    • A: CO₂ (Supercritical).[1][2]

    • B: Methanol (MeOH) or Isopropanol (IPA) + 0.1% Diethylamine (DEA).[1]

    • Note: DEA is required even for Boc-protected species to suppress residual silanol interactions.

  • Gradient:

    • Start: 5% B.

    • Ramp: 5% to 40% B over 5 minutes.

    • Hold: 1 minute at 40% B.

  • Conditions:

    • Back Pressure (BPR): 120 bar.[1]

    • Temperature: 40°C.[3]

Expected Result: The syn-isomer (often more compact/shielded polar group) typically elutes before the anti-isomer on 2-EP columns due to weaker interaction with the pyridine nitrogen.

Method B: Normal Phase Flash Chromatography – The Scalable Alternative

If SFC is unavailable, unmodified silica gel is superior to Reverse Phase (C18) for this specific diastereomeric pair.[1]

Protocol: Optimized Flash Conditions
  • Stationary Phase: Spherical Silica (20–40 µm). Irregular silica often yields overlapping peaks.

  • Eluent System:

    • Solvent A: Dichloromethane (DCM).[1]

    • Solvent B: Methanol (MeOH) containing 1% NH₄OH (25% aq).[1]

    • Crucial: Do not use Acetone/Hexane; the solubility of the amino alcohol is poor.

  • Gradient:

    • Isocratic Hold: 0% B (100% DCM) for 3 CV (Column Volumes).[1]

    • Ramp: 0% to 10% B over 20 CV.

    • Detection: TLC (Stain: KMnO₄ or Ninhydrin—UV is weak unless N-protected).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal separation pathway based on your sample's state.

SeparationWorkflow Start Crude Mixture: 2-Azabicyclo[4.1.0]heptan-5-ol CheckProtect Is the Nitrogen Protected? (Boc/Cbz) Start->CheckProtect ProtectIt Step 1: Protect Amine (Boc2O / TEA) CheckProtect->ProtectIt No (Free Amine) ChooseMethod Select Chromatography Mode CheckProtect->ChooseMethod Yes (Protected) ProtectIt->ChooseMethod SFC Method A: SFC (Preferred) Col: 2-Ethylpyridine Mod: MeOH + 0.1% DEA ChooseMethod->SFC High Resolution Needed NP_Flash Method B: Normal Phase Flash DCM / MeOH / NH4OH ChooseMethod->NP_Flash Scale > 10g RP_HPLC Method C: High pH RP-HPLC XBridge C18, pH 10 (NH4HCO3) ChooseMethod->RP_HPLC SFC Unavailable Analysis Validation: 1H NMR (NOESY) SFC->Analysis Check dr (de) NP_Flash->Analysis RP_HPLC->Analysis Check dr (de)

Caption: Decision tree for selecting the optimal separation modality based on amine protection status and equipment availability.

Synthesis-Driven Stereocontrol (Prevention Strategy)

Often, the best separation is a stereoselective synthesis. The Simmons-Smith cyclopropanation is highly sensitive to directing groups.[4]

  • Mechanism: The zinc carbenoid (

    
    ) coordinates to Lewis basic sites (hydroxyls or amines) to deliver the methylene group to the same face (syn-addition).
    
  • Strategy:

    • To favor Syn-isomer: Cyclopropanate the corresponding 1,2,3,4-tetrahydropyridin-3-ol before protecting the nitrogen. The free -OH directs the zinc reagent.

    • To favor Anti-isomer: Protect the -OH with a bulky silyl group (TBS/TBDPS) before cyclopropanation. The steric bulk forces the reagent to approach from the opposite face.

Troubleshooting & FAQ

Q1: My peaks are fronting badly on the silica column.

  • Cause: This is "Anti-Langmuirian" behavior, common when the sample solvent is stronger than the mobile phase.

  • Fix: Dissolve your sample in a minimum amount of DCM. If it requires MeOH to dissolve, use a dry-loading technique (adsorb onto Celite or silica) rather than liquid injection.[1]

Q2: I see double peaks in NMR, but a single peak in HPLC.

  • Cause: Rotamers.[5] If you are using N-Boc or N-Cbz protection, the carbamate bond rotation is slow on the NMR timescale, creating "fake" diastereomers.

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, they are rotamers, not diastereomers.[1] If they remain distinct, they are diastereomers.[1]

Q3: How do I determine which peak is which (Endo vs. Exo / Syn vs. Anti)?

  • Technique: 1D-NOESY NMR.

  • Marker: Irradiate the bridgehead proton (H1/H6).

    • Syn-isomer: You will see a strong NOE correlation between the bridgehead protons and the H5 proton (on the carbon bearing the -OH).

    • Anti-isomer: No NOE between bridgehead and H5; instead, H5 correlates with the internal ring methylene protons.

References

  • Simmons-Smith Cyclopropanation & Stereocontrol

    • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol. (2023).[1] MDPI.

    • [1]

  • Separation of Amino Alcohol Diastereomers

    • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. (2010).[1][6] HPLC.eu.

  • Azabicyclo Synthesis & Reactivity

    • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017).[1] Organic & Biomolecular Chemistry.

  • NMR Determination of Configuration

    • Determination of Absolute and Relative Configuration in Bicyclic Systems. Thieme Connect.

Sources

Technical Support Center: Purification of Polar Bicyclic Amines by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific class of compounds in flash chromatography. Polar bicyclic amines are notoriously difficult to purify due to their basicity and polarity, which often leads to frustrating experimental outcomes on standard silica gel. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you might encounter during your experiments, explaining the underlying causes and providing actionable solutions.

Issue 1: Severe Peak Tailing or Streaking

Q: My chromatogram shows severe peak tailing for my bicyclic amine, and I'm getting poor separation from impurities. What's happening and how do I fix it?

A: This is the most common problem when purifying basic compounds like amines on standard silica gel.[1]

  • Root Cause Analysis: Standard silica gel is covered in silanol groups (Si-OH), which are acidic (Brønsted acids).[2][3] Your basic amine interacts strongly with these acidic sites via an acid-base interaction.[3][4] This secondary interaction, in addition to the desired normal-phase partitioning, causes a portion of your analyte molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed or smeared peak.[5][6][7]

  • Solution 1: Introduce a Competing Base as a Mobile Phase Modifier. The most direct way to counter this is to "neutralize" the active silanol sites by adding a small amount of a stronger, more volatile base to your mobile phase.[3][8] This competing base will preferentially occupy the acidic sites, allowing your amine to elute symmetrically.

    Experimental Protocol: Deactivating Silica with a Basic Modifier

    • Modifier Selection: Choose a volatile amine modifier. Triethylamine (TEA) is the most common choice, but pyridine or ammonium hydroxide can also be used.[3][8][9]

    • Concentration: Add 0.1% to 2% (v/v) of the modifier to your entire mobile phase (both your weak and strong solvents for a gradient).[1][9]

    • TLC Analysis: Develop your method on a TLC plate using the modifier-containing solvent system. Aim for a retention factor (Rf) of 0.2 - 0.3 for your target compound to ensure good separation on the column.[10]

    • Column Equilibration: Before loading your sample, flush the column with at least 5 column volumes of your initial mobile phase (containing the modifier) to ensure the silica is fully deactivated.[11]

    • Elution: Run the chromatography as usual with the modifier-containing eluent.

    Causality Insight: The modifier acts as a sacrificial agent, engaging the problematic silanol groups so your compound of interest doesn't have to. The drawback is the need to remove the modifier from your purified fractions, which can sometimes be challenging.[1]

  • Solution 2: Switch to a Chemically Modified Stationary Phase. If you want to avoid mobile phase modifiers, the best approach is to use a stationary phase that is inherently more compatible with basic compounds.

    • Amine-Functionalized Silica (NH2): This is an excellent choice. The silica surface is bonded with aminopropyl groups, creating a slightly basic surface (pKa ~9.8).[1] This surface repels the basic amine analytes, preventing strong interactions with any underlying silanols and promoting sharp, symmetrical peaks without needing a modifier in the mobile phase.[1][2]

    • Reversed-Phase (C18) Silica: For highly polar or ionizable amines, reversed-phase chromatography can be a powerful alternative.[3] In this mode, you use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). To get good retention and peak shape for a basic amine, it is crucial to control the mobile phase pH. According to the "2 pH rule," you should adjust the mobile phase pH to be at least two units above your amine's pKa.[3] This ensures the amine is in its neutral, free-base form, making it more hydrophobic and better retained on the C18 phase.[3]

Issue 2: Compound is Irreversibly Stuck on the Column

Q: I've loaded my sample, but my polar amine is not eluting, even with a high concentration of polar solvent. Did I lose my compound?

A: This is a common and concerning issue, often resulting from one of two causes.

  • Root Cause 1: Extreme Polarity. Your bicyclic amine may simply be too polar to be eluted by your chosen solvent system.

    • Solution: Drastically increase the polarity of your mobile phase.[12] If you are using a dichloromethane/methanol system, a gradient up to 20-30% methanol (or even higher) may be necessary. If the compound is still retained, consider switching to a more polar stationary phase in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[13][14]

  • Root Cause 2: Decomposition on Silica. The acidic nature of silica gel can degrade sensitive compounds.[15] Your amine may have decomposed upon loading.

    • Solution: First, diagnose the problem by performing a stability test. Spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then develop the plate.[12] If you see new spots or streaking from the baseline, your compound is not stable on silica. In this case, you must switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[12]

Issue 3: Poor Separation and Co-elution of Impurities

Q: My amine is eluting, but it's co-eluting with a closely-related impurity. How can I improve the resolution?

A: Achieving good resolution requires optimizing the selectivity of your chromatographic system.

  • Root Cause Analysis: The selected mobile phase and stationary phase are not providing sufficient chemical differentiation between your target compound and the impurity.

  • Solution 1: Re-optimize the Mobile Phase.

    • TLC is Key: Thoroughly screen different solvent systems using TLC.[12] If hexane/ethyl acetate isn't working, try systems with different solvent properties, such as dichloromethane/methanol or toluene/acetone.[9][12] The goal is to find a system where the Rf values of your compound and the impurity are maximally different.

    • Implement a Shallow Gradient: Instead of a steep, rapid gradient, use a shallow gradient.[11] A slow, gradual increase in the strong solvent percentage over many column volumes can significantly improve the separation of closely eluting compounds.

  • Solution 2: Change the Loading Technique. If your sample is dissolved in a strong solvent (e.g., pure methanol, DMSO), it can disrupt the initial binding of the sample to the top of the column, causing band broadening and poor separation.[8]

    • Adopt Dry Loading: This technique is critical for samples dissolved in strong solvents.

    Experimental Protocol: Dry Loading a Polar Amine Sample

    • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add a portion of silica gel (typically 5-10 times the mass of your sample) to the solution.[16]

    • Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[16]

    • Carefully layer this powder on top of your pre-packed and equilibrated column.[10]

    • Gently add a protective layer of sand on top before beginning the elution.[16]

    Causality Insight: Dry loading ensures that the sample is introduced to the column in a low-polarity environment, allowing it to form a tight, narrow band at the top of the column, which is essential for a high-resolution separation.[8]

Data & Workflow Visualization

To aid in decision-making, the following resources summarize key parameters and workflows.

Table 1: Stationary Phase Selection Guide for Polar Bicyclic Amines
Stationary PhasePrimary MechanismProsConsBest For...
Standard Silica Gel AdsorptionInexpensive, widely available.[2]Strongly acidic; causes peak tailing with amines without modification.[3][5]Simple purifications where impurities are non-polar; requires mobile phase modifier.
Amine (NH2) Silica Normal-Phase / Weak Anion ExchangeEliminates need for basic modifiers, gives excellent peak shape for amines.[1]More expensive, can be deactivated by very polar solvents.[1]The default choice for problematic basic compounds to avoid modifiers.
Reversed-Phase (C18) PartitioningExcellent for very polar/ionizable compounds, highly reproducible.[3]Requires aqueous mobile phases; pH control is critical.[3]Highly polar amines that have poor retention in normal-phase or are unstable on silica.
Diagram 1: Decision Workflow for Amine Purification

This diagram outlines a logical path from initial analysis to a successful purification strategy.

Amine Purification Workflow cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Purification Strategy TLC Run TLC on Silica (e.g., 10% MeOH/DCM) Assess Assess Spot Shape & Rf TLC->Assess GoodShape Good Shape? (Rf 0.2-0.5) Assess->GoodShape Tailing Streaking or Tailing? GoodShape->Tailing No RunSilica Proceed with Standard Silica Flash Column GoodShape->RunSilica Yes NoMove Stuck at Baseline? Tailing->NoMove No AddModifier Add Modifier (0.5% TEA) Re-run TLC Tailing->AddModifier Yes UseNH2 Switch to NH2 Column (No Modifier) Tailing->UseNH2 [Alternative] UseRP Switch to Reversed-Phase (C18) (High pH Mobile Phase) NoMove->UseRP AddModifier->Assess Re-evaluate Peak Tailing Mechanism cluster_0 A) Without Modifier: Peak Tailing cluster_1 B) With Modifier: Symmetrical Peak Silanol_A Si-OH Amine_A R₃N: Amine_A->Silanol_A Strong Acid-Base Interaction Interaction_A label_A Result: Slow, uneven elution causes peak tailing. Silanol_B Si-OH Modifier Et₃N: Modifier->Silanol_B Site Blocked Amine_B R₃N: Amine_B->Silanol_B Interaction Prevented label_B Result: Amine elutes freely, producing a sharp peak.

Caption: How a basic modifier prevents peak tailing on silica.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on my TLC plate before running a flash column?

A: As a general rule, the desired compound should have an Rf value of approximately 0.3 on the TLC plate. [9]An Rf in the range of 0.2-0.4 is generally acceptable. [1]This range ensures that the compound will have sufficient interaction with the stationary phase for a good separation to occur without requiring an excessive volume of solvent to elute.

Q2: My bicyclic amine is only soluble in methanol. How can I perform normal-phase chromatography?

A: This is a perfect scenario for using the dry loading technique described in Troubleshooting Issue #3. [8]Dissolving the sample in a strong solvent like methanol and applying it directly to the column (a "liquid load") will destroy your separation. By adsorbing it onto silica gel and loading it as a dry powder, you bypass the solubility issue and ensure a successful purification. [8][16] Q3: Are there any safety concerns when using ammonia or TEA as a modifier?

A: Yes. Both triethylamine and ammonia are volatile and have strong, irritating odors. All work involving these modifiers should be performed in a well-ventilated chemical fume hood. Always consult the Safety Data Sheet (SDS) for any chemical modifier before use.

Q4: Can I reuse my amine-functionalized (NH2) columns?

A: It is generally not recommended to reuse NH2 columns, especially after eluting with highly polar solvents like methanol and water. [1]These solvents can deactivate the column over time, leading to inconsistent performance in subsequent runs. For reproducible results, it is best to use a new column for each purification.

Q5: What is HILIC and is it suitable for my compounds?

A: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a technique used to separate highly polar compounds that are poorly retained in reversed-phase chromatography. [13][14]It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) mixed with a smaller amount of water. [14]HILIC can be an excellent alternative for purifying very polar bicyclic amines that are difficult to handle with either traditional normal-phase or reversed-phase methods.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • King, A. (2018). Successful Flash Chromatography. Biotage. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Teledyne ISCO. (2023, September). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

Sources

stability of 2-Azabicyclo[4.1.0]heptan-5-ol in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Azabicyclo[4.1.0]heptan-5-ol. This document provides in-depth troubleshooting advice and frequently asked questions regarding its stability in aqueous solutions. Our approach is grounded in established principles of chemical stability and analytical science to ensure the integrity of your experimental outcomes.

Introduction to the Stability of 2-Azabicyclo[4.1.0]heptan-5-ol

2-Azabicyclo[4.1.0]heptan-5-ol is a bicyclic molecule featuring a strained aziridine ring and a secondary alcohol. This unique combination of functional groups dictates its stability profile in aqueous media. The primary stability concerns are the potential for ring-opening of the aziridine moiety under both acidic and basic conditions, and the oxidation of the secondary alcohol. Understanding these potential degradation pathways is crucial for designing robust experiments and ensuring the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Azabicyclo[4.1.0]heptan-5-ol in aqueous solution?

A1: The two primary degradation pathways are:

  • Hydrolysis of the aziridine ring: The strained three-membered aziridine ring is susceptible to nucleophilic attack by water, leading to ring-opening. This can be catalyzed by both acid and base.[1][2][3]

  • Oxidation of the secondary alcohol: The secondary alcohol at the 5-position can be oxidized to a ketone. This oxidation can be promoted by dissolved oxygen, metal ions, or other oxidizing agents present in the solution.[1][4]

Q2: How does pH affect the stability of 2-Azabicyclo[4.1.0]heptan-5-ol?

A2: The stability of 2-Azabicyclo[4.1.0]heptan-5-ol is highly pH-dependent.

  • Acidic conditions (pH < 4): The aziridine nitrogen can be protonated, which activates the ring towards nucleophilic attack by water, leading to rapid degradation.[2]

  • Neutral conditions (pH 6-8): The compound is expected to be most stable in this range, although slow degradation via hydrolysis and oxidation may still occur.

  • Basic conditions (pH > 9): The hydroxyl group can be deprotonated, which may influence the rate of oxidation. Additionally, strong basic conditions can also promote ring-opening of the aziridine.[1][2]

Q3: What is the recommended solvent for preparing stock solutions of 2-Azabicyclo[4.1.0]heptan-5-ol?

A3: For short-term use, high-purity water (e.g., Milli-Q or equivalent) buffered to a pH between 6.0 and 7.5 is recommended. For long-term storage, it is advisable to prepare stock solutions in an anhydrous aprotic solvent such as DMSO or ethanol and store them at -20°C or lower. Aqueous working solutions should be prepared fresh daily.

Q4: Are there any specific handling and storage recommendations to minimize degradation?

A4: Yes, to ensure the stability of 2-Azabicyclo[4.1.0]heptan-5-ol:

  • Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).

  • Protect the compound from light, as photolytic degradation may occur.

  • When preparing aqueous solutions, use deoxygenated buffers to minimize oxidation.

  • Avoid contact with strong acids, bases, and oxidizing agents.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over a short period in aqueous solution. pH-mediated hydrolysis of the aziridine ring.Prepare fresh solutions daily in a buffer at pH 6.0-7.5. Verify the pH of your experimental media.
Appearance of unexpected peaks in HPLC analysis. Degradation products from hydrolysis or oxidation.Conduct a forced degradation study to identify potential degradants. Use a stability-indicating HPLC method.
Inconsistent results between experimental replicates. Instability of the compound under experimental conditions.Minimize the time the compound is in aqueous solution before analysis. Ensure consistent solution preparation and handling.
Precipitation of the compound from aqueous solution. Poor aqueous solubility.Under acidic conditions, protonation can enhance aqueous solubility.[1] However, this may also accelerate degradation. Consider the use of a co-solvent if compatible with your experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6][7]

Objective: To identify the degradation products of 2-Azabicyclo[4.1.0]heptan-5-ol under various stress conditions.

Materials:

  • 2-Azabicyclo[4.1.0]heptan-5-ol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours. Quench the reaction with a small amount of sodium bisulfite before HPLC analysis.

  • Thermal Degradation: Store the solid compound at 80°C for 7 days. Dissolve in a suitable solvent for HPLC analysis.[8]

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in water) to UV light (e.g., 254 nm) for 24 hours. Analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact 2-Azabicyclo[4.1.0]heptan-5-ol from its degradation products.[4]

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector or Mass Spectrometer

Suggested Starting Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 210 nm (or MS scan)

Procedure:

  • Inject a solution of the undergraded compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Optimize the gradient and other chromatographic parameters to achieve baseline separation of the parent compound from all degradation peaks.

  • The use of mass spectrometry can aid in the identification of the degradation products.[9][10]

Visualizations

Potential Degradation Pathways

G cluster_0 2-Azabicyclo[4.1.0]heptan-5-ol cluster_1 Degradation Pathways cluster_2 Degradation Products A 2-Azabicyclo[4.1.0]heptan-5-ol B Acid/Base Catalyzed Ring Opening A->B H+ or OH- H2O C Oxidation A->C [O] D Aminocyclohexanediol Isomers B->D E 2-Azabicyclo[4.1.0]heptan-5-one C->E

Caption: Potential degradation pathways of 2-Azabicyclo[4.1.0]heptan-5-ol.

Experimental Workflow for Stability Assessment

G A Prepare Solutions (Aqueous Buffer) B Incubate under Controlled Conditions (Time, Temp, pH) A->B C Sample at Time Points B->C D HPLC Analysis (Stability-Indicating Method) C->D E Quantify Remaining Parent Compound D->E F Identify Degradants (LC-MS) D->F

Caption: General workflow for assessing aqueous stability.

References

  • Nowakowska, J., et al. (2020). Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. PMC - NIH. Retrieved from [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. Retrieved from [Link]

  • JoVE. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Retrieved from [Link]

  • Dauban, P., et al. (2007).
  • ChemRxiv. (n.d.). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactivity of Some Chiral, Nonracemic 1-Azabicyclo[4.1.0]heptanes Related to the Azinomycins. Retrieved from [Link]

  • Gómez, L., et al. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2023). Bicyclopentylation of Alcohols with Thianthrenium Reagents. PMC. Retrieved from [Link]

  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • ResearchGate. (n.d.). Possible mechanism of hydrolysis of aziridine 4. Retrieved from [Link]

  • National Institutes of Health. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PMC. Retrieved from [Link]

  • Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Retrieved from [Link]

  • ACS Publications. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azabicyclo[4.1.0]heptane. Retrieved from [Link]

  • Drug Discovery and Development. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • PubMed. (n.d.). Stability challenges in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Scribd. (n.d.). Bicyclic Alcohols: Synthesis & Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of N-alkylation of sterically hindered bicyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter steric hindrance as a significant barrier in their synthetic routes. Here, we dissect the underlying principles of steric effects and provide actionable, field-proven troubleshooting strategies and detailed protocols to enhance your success rates.

Introduction: The Challenge of Steric Hindrance

Steric hindrance in the N-alkylation of bicyclic amines arises from the three-dimensional arrangement of atoms within the amine's framework, which physically obstructs the approach of the alkylating agent to the nitrogen's lone pair of electrons.[1][2] This "molecular crowding" significantly slows down or even prevents conventional SN2 reactions, which are highly sensitive to steric bulk at the reaction center.[2][3] For bicyclic systems, the rigid, caged structure often exacerbates this issue, making the nitrogen atom particularly inaccessible.

This guide will explore various strategies to circumvent this common synthetic hurdle, from optimizing reaction conditions to employing alternative synthetic methodologies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and problems faced during the N-alkylation of hindered bicyclic amines.

Q1: My standard N-alkylation with an alkyl halide is failing or giving very low yields. What is the likely cause?

A: The primary culprit is likely steric hindrance. The rigid bicyclic structure shields the nitrogen atom, preventing the backside attack required for a standard SN2 reaction with a primary or secondary alkyl halide.[3] Tertiary alkyl halides are even less likely to react via an SN2 pathway due to extreme steric hindrance.[3]

Q2: I observe elimination products instead of the desired N-alkylated amine. How can I suppress this side reaction?

A: Elimination (E2) is a common competing reaction with SN2, especially with sterically hindered bases (like your bicyclic amine) and secondary or tertiary alkyl halides. To favor substitution, consider the following:

  • Use a less hindered alkylating agent if possible. Methyl or primary alkyl halides are less prone to elimination.

  • Employ a more reactive leaving group. Alkyl tosylates or triflates are often better than bromides or chlorides as they facilitate the substitution reaction at lower temperatures, which can disfavor elimination.[4]

  • Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions.

  • Choose a polar aprotic solvent. Solvents like DMF or DMSO can help to solvate the transition state of the SN2 reaction, favoring it over E2.

Q3: Can I just increase the temperature or reaction time to force the reaction to proceed?

A: While increasing temperature can sometimes overcome activation energy barriers, for sterically hindered systems, it often leads to undesired side reactions, such as elimination, racemization (if chiral centers are present), or decomposition of starting materials and products. Prolonged reaction times can also lead to the formation of byproducts. It is often more effective to change the synthetic strategy rather than forcing harsh conditions.

Q4: Are there any general recommendations for a starting point when alkylating a new, hindered bicyclic amine?

A: A good starting point is to move away from direct alkylation with alkyl halides and explore alternative methods that are less sensitive to steric hindrance. Reductive amination is an excellent first choice due to its robustness and generally milder conditions.[5][6]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth solutions and step-by-step protocols for specific challenges encountered during the N-alkylation of bicyclic amines.

Issue 1: Low to No Reactivity in Direct Alkylation with Alkyl Halides

When direct alkylation fails, the following strategies can be employed to achieve the desired transformation.

Strategy A: Enhancing Electrophilicity of the Alkylating Agent

The logic here is to make the alkylating agent so reactive that it can overcome the steric barrier.

  • Protocol 1: Alkylation using Alkyl Tosylates

    This method utilizes alkyl tosylates, which possess a better leaving group (tosylate) than halides, making the carbon atom more electrophilic. A non-nucleophilic, sterically hindered base is often added to scavenge the generated acid.[4]

    Step-by-Step Methodology:

    • Dissolve the bicyclic amine (1.0 equiv.) in a suitable solvent such as toluene.

    • Add a hindered, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine (1.1 equiv.).[4]

    • Add the alkyl tosylate (1.2 equiv.).

    • Heat the reaction mixture at a temperature ranging from 80 °C to 110 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Troubleshooting:

    • No reaction: Increase the temperature in increments of 10 °C. Consider switching to a higher boiling point solvent if necessary.

    • Slow reaction: The addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction through the in situ formation of a more reactive alkyl iodide (Finkelstein reaction).

Strategy B: Reductive Amination

Reductive amination is a powerful and widely used alternative that avoids the direct SN2 reaction.[5][6] The reaction proceeds by forming an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[6] This method is generally less sensitive to steric hindrance around the nitrogen atom.[7]

  • Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

    Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the iminium ion in the presence of the unreacted carbonyl compound.[8]

    Step-by-Step Methodology:

    • Dissolve the bicyclic amine (1.0 equiv.) and the corresponding aldehyde or ketone (1.1 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. For very hindered systems, this pre-stirring time can be extended.

    • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to control any initial effervescence.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

    Troubleshooting:

    • Stalled reaction: The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion, especially with less reactive ketones.

    • Formation of alcohol byproduct (from reduction of the carbonyl): Ensure the reducing agent is added after the iminium ion has had time to form. Using STAB, which is less reactive towards aldehydes and ketones, minimizes this.[8]

Issue 2: Competing Side Reactions and Low Selectivity
Strategy C: The Mitsunobu Reaction

For the introduction of an alkyl group from an alcohol, the Mitsunobu reaction offers a powerful alternative.[9] This reaction proceeds with inversion of configuration at the alcohol's carbon center and can be effective for hindered amines.[9]

  • Protocol 3: N-Alkylation via the Mitsunobu Reaction

    Step-by-Step Methodology:

    • Dissolve the bicyclic amine (1.1 equiv.), the desired alcohol (1.0 equiv.), and triphenylphosphine (PPh3, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF dropwise. The characteristic red-orange color of the azodicarboxylate should dissipate.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

    Troubleshooting:

    • Difficult purification: The byproducts (triphenylphosphine oxide and the hydrazine derivative) can sometimes co-elute with the product. Using polymer-bound triphenylphosphine or alternative reagents can simplify workup.

    • Low yield with highly hindered amines: The Mitsunobu reaction can also be subject to steric effects. Ensure anhydrous conditions and high-purity reagents.

Strategy D: Catalytic Approaches

Modern catalytic methods offer elegant solutions for challenging N-alkylations.

  • "Borrowing Hydrogen" Catalysis

    This method utilizes a catalyst (often based on iridium or ruthenium) to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde or ketone in situ.[10][11] This carbonyl compound then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the resulting iminium ion.[10]

  • Buchwald-Hartwig Amination

    For the synthesis of N-aryl bicyclic amines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[12][13] The use of specialized, sterically bulky phosphine ligands is crucial for the success of this reaction with hindered amines.[14]

Data Summary Table
MethodAlkylating AgentKey ReagentsTypical ConditionsAdvantagesDisadvantages
Direct Alkylation Alkyl TosylateHindered non-nucleophilic base (e.g., PMP)Toluene, 80-110 °CSimple setupCan still be slow; elimination risk
Reductive Amination Aldehyde/KetoneNaBH(OAc)3 (STAB)DCM or DCE, rtMild, high functional group tolerance, widely applicableRequires a carbonyl precursor
Mitsunobu Reaction AlcoholPPh3, DEAD/DIADAnhydrous THF, 0 °C to rtUses alcohols directly, stereospecificStoichiometric byproducts can complicate purification
Buchwald-Hartwig Aryl Halide/TriflatePd catalyst, bulky phosphine ligand, baseToluene or Dioxane, heatExcellent for N-arylationRequires specialized catalysts and ligands
Visualizing the Workflow

A decision-making workflow can help in selecting the appropriate method.

troubleshooting_workflow start Start: N-Alkylation of a hindered bicyclic amine direct_alkylation Attempt Direct Alkylation (Alkyl Halide/Tosylate) start->direct_alkylation buchwald N-Arylation? Use Buchwald-Hartwig start->buchwald If Aryl Group check_success_da Successful? direct_alkylation->check_success_da check_carbonyl Is the corresponding carbonyl available? check_success_da->check_carbonyl No end_success Success! check_success_da->end_success Yes reductive_amination Switch to Reductive Amination reductive_amination->end_success check_carbonyl->reductive_amination Yes mitsunobu Consider Mitsunobu Reaction check_carbonyl->mitsunobu No mitsunobu->end_success buchwald->end_success end_fail Consult Specialist/ Further Optimization

Sources

troubleshooting low reactivity of secondary amine in azabicyclo systems

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Heterocycle Center. I have reviewed your request regarding the low reactivity of secondary amines in azabicyclo systems.

This is a classic "deceptive structure" problem. On paper, the amine in systems like 7-azabicyclo[2.2.1]heptane or 3-azabicyclo[3.1.0]hexane appears accessible. In reality, these bicyclic frameworks impose a rigid steric corridor (the "bridgehead fence") and often distort the nitrogen's hybridization, rendering standard protocols ineffective.

Below is the technical support guide designed to troubleshoot and resolve these specific reactivity bottlenecks.

Ticket ID: AZ-RXN-005 Topic: Overcoming Low Nucleophilicity in Secondary Azabicyclo Amines Status: Open for Resolution

Diagnostic Module: Why is my reaction failing?

Before changing reagents, you must diagnose why the amine is stalling. Azabicyclo systems fail due to two distinct mechanisms: Steric Shielding or Electronic Mismatch .

Q: Is my amine sterically hindered or electronically deactivated?

A: Check the bridgehead carbons.

  • The Steric Trap (e.g., 7-azabicyclo[2.2.1]heptane): The nitrogen is located on the bridge. The adjacent bridgehead hydrogens (C1 and C4) create a rigid "wall" that blocks the trajectory of incoming electrophiles (109° bond angle constraint). This is a kinetic issue.

  • The Electronic Trap (e.g., Aziridine-fused systems): If your amine is part of a highly strained ring (like 3-azabicyclo[3.1.0]hexane), the nitrogen lone pair may have increased s-character to relieve ring strain, lowering its HOMO energy and nucleophilicity. This is a thermodynamic issue.

Diagnostic Decision Tree

Use the following logic flow to select your troubleshooting pathway.

TroubleshootingFlow Start Reaction Stalled/Low Yield CheckStruct Analyze Structure Type Start->CheckStruct Bridge Bridge Nitrogen (e.g., 7-aza[2.2.1]) CheckStruct->Bridge Bridge Fused Fused Ring Nitrogen (e.g., 3-aza[3.1.0]) CheckStruct->Fused Fused StericIssue Primary Issue: Steric Shielding Bridge->StericIssue ElecIssue Primary Issue: Hybridization/pKa Fused->ElecIssue Action1 Switch to Acyl Chloride + DMAP (Force Acylation) StericIssue->Action1 Amidation Action3 Pd-NHC Catalysis (Buchwald-Hartwig) StericIssue->Action3 Arylation Action2 Use Microwave + Ti(OiPr)4 (Reductive) ElecIssue->Action2 Alkylation

Caption: Logical workflow for diagnosing and treating azabicyclo reactivity issues based on structural constraints.

Synthetic Workarounds: Acylation & Alkylation[1]

Standard conditions (DCM, Et3N, RT) often result in <10% conversion. You must move to "Force Multiplier" conditions.

Q: My amide coupling (EDC/HOBt or HATU) yields are <20%. What now?

A: Standard coupling agents are too bulky. The active ester formed by HATU cannot penetrate the steric wall of the azabicyclo system.

  • Solution: Switch to Acyl Chlorides or Mixed Anhydrides .

  • The Catalyst: You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically demanding and more electrophilic than the parent acyl chloride.

Q: Direct alkylation with alkyl halides is sluggish. Should I heat it?

A: Heating often leads to elimination (E2) side products because the amine acts as a base rather than a nucleophile.

  • Solution: Abandon SN2. Use Reductive Amination with Titanium(IV) Isopropoxide [Ti(OiPr)4] .

  • Mechanism: The titanium acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive imine formation. The intermediate imine is planar (sp2), relieving some steric congestion before the hydride attack.

Comparative Data: Alkylation Strategies

MethodReagentsSuccess Rate (7-aza[2.2.1])Primary Failure Mode
Direct SN2 R-Br, K2CO3, DMFLow (15-30%)Elimination (E2) / No Reaction
Direct SN2 R-I, DIPEA, MeCN, HeatModerate (40%)Quaternization (Over-alkylation)
Reductive Aldehyde, NaBH(OAc)3Moderate (50%)Slow imine formation
Ti-Reductive Ti(OiPr)4, NaBH4 High (85-95%) None (Highly effective)

Advanced Catalysis: C-N Cross-Coupling

This is the most common bottleneck in drug discovery. Standard Buchwald-Hartwig conditions (Pd2(dba)3/Xantphos) frequently fail with azabicyclo amines because the bulky phosphine ligands cannot accommodate the steric bulk of the amine during the reductive elimination step.

Q: Which ligand system works for 7-azabicyclo[2.2.1]heptane?

A: You need N-Heterocyclic Carbene (NHC) ligands, specifically the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series or bulky biaryl phosphines like RuPhos .

  • Why: NHC ligands like IPr or SIPr are strong sigma-donors, creating an electron-rich Pd center that facilitates oxidative addition. More importantly, their "fan-shape" steric bulk is directed away from the metal center in a way that creates a specific pocket allowing the bulky amine to bind.

Protocol: Pd-NHC Catalyzed Amination of 7-Azabicyclo[2.2.1]heptane

Use this protocol when standard couplings fail.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 7-Azabicyclo[2.2.1]heptane (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) OR (SIPr)Pd(allyl)Cl (2 mol%)

  • Base: KOtBu (1.5 equiv) - Crucial: Strong base needed for activation.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add Pd-PEPPSI-IPr (2 mol%), KOtBu (1.5 equiv), and the Aryl Bromide (1.0 equiv).

  • Solvent & Amine: Add anhydrous Dioxane (0.2 M concentration). Add the azabicyclo amine (1.2 equiv) last.

  • Deoxygenation: Sparge with Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 80–100 °C for 12–18 hours.

    • Note: Conversion often spikes only after reaching 80 °C due to the activation energy of the Pd-NHC precatalyst.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

References

  • Steric Hindrance in Azabicyclo Systems

    • Title: "Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor"
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link] (Validating the challenge of functionalizing the 7-position).

  • Buchwald-Hartwig with NHC Ligands

    • Title: "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
    • Source:Chemical Communic
    • URL:[Link] (Specific citation for 7-azabicyclo[2.2.1]heptane coupling).

  • Nucleophilicity Trends & Mayr Scales

    • Title: "Nucleophilicities of Primary and Secondary Amines in W
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Foundational data on amine reactivity).

  • Reductive Amination with Titanium

    • Title: "Titanium(IV)
    • Source:Journal of Organic Chemistry
    • URL:[Link] (The standard protocol for hindered amines).

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for the Enantiomeric Purity of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] For bicyclic amines, a structural motif present in numerous bioactive molecules, including the tropane alkaloids, ensuring enantiomeric purity is a paramount analytical challenge.[3] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving bicyclic amine enantiomers, grounded in experimental data and first-hand laboratory insights. We will navigate the selection of chiral stationary phases (CSPs), the strategic use of mobile phase additives, and the underlying principles of chiral recognition that govern successful separations.

The Primacy of Polysaccharide-Based Chiral Stationary Phases

The most widely utilized and versatile tools in the chiral chromatographer's arsenal are undoubtedly the polysaccharide-based CSPs.[4][5] These columns, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a broad range of selectivities for diverse chiral compounds.[4][5]

Mechanism of Chiral Recognition

The enantioselective power of polysaccharide CSPs stems from the complex and highly ordered three-dimensional structure of the carbamate derivatives of cellulose and amylose.[6][7] Chiral recognition is a multifactorial process, primarily driven by:

  • Hydrogen Bonding: The carbamate linkages (N-H and C=O groups) on the polysaccharide backbone provide numerous sites for hydrogen bond donor and acceptor interactions with the amine and other polar functional groups on the analyte.

  • π-π Interactions: The phenyl groups of the carbamate derivatives offer opportunities for π-π stacking with aromatic rings present in the analyte.

  • Steric Interactions: The enantiomers of a chiral molecule will fit differently into the "chiral grooves" or cavities formed by the helical structure of the polysaccharide polymer. This differential steric hindrance is a key factor in achieving separation.[6]

The combination of these interactions leads to the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP, each with a different binding energy, resulting in different retention times.

Case Study: Enantiomeric Purity of a Bicyclic Lactam

A practical example of the application of a polysaccharide CSP is the determination of the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one, a valuable chiral building block in organic synthesis. A robust and rapid separation can be achieved using a cellulose-based column.

Experimental Protocol: Separation of 2-azabicyclo[2.2.1]hept-5-en-3-one Enantiomers

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 220 nm

This method provides baseline separation of the two enantiomers in under 10 minutes, demonstrating the efficiency of polysaccharide-based CSPs for this class of compounds.

The Role of Mobile Phase Additives: A Critical Consideration for Amines

The basic nature of amines necessitates careful consideration of the mobile phase composition to achieve optimal chromatography. Unwanted interactions with residual acidic silanol groups on the silica support can lead to poor peak shape and reduced resolution.[8] To mitigate these effects, the addition of a small amount of a basic modifier to the mobile phase is standard practice.

Commonly used basic additives include:

  • Diethylamine (DEA)

  • Ethanolamine

  • Butylamine

Typically, an additive concentration of 0.1% to 0.5% is sufficient to block the active sites on the silica surface, resulting in improved peak symmetry and efficiency.[9] For particularly basic compounds, a combination of additives may be beneficial.

Macrocyclic Glycopeptide CSPs: An Alternative with Unique Selectivity

While polysaccharide-based columns are the workhorses of chiral separations, macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin (e.g., Chirobiotic™ series), offer a complementary and sometimes superior alternative, particularly for polar and ionizable compounds.[10][11]

Mechanism of Chiral Recognition

Macrocyclic glycopeptides are complex molecules with multiple stereogenic centers and a variety of functional groups, including peptide linkages, aromatic rings, hydroxyl groups, and sugar moieties.[11] This structural complexity allows for a multimodal approach to chiral recognition, involving:

  • Hydrophobic Inclusion: The "basket-like" structure of the macrocycle can include non-polar parts of the analyte.

  • Hydrogen Bonding: The numerous hydroxyl and amide groups provide ample opportunities for hydrogen bonding.

  • Ionic Interactions: The presence of carboxylic acid and amine functionalities allows for electrostatic interactions with charged analytes.

  • π-π Interactions: Aromatic rings within the glycopeptide structure can interact with aromatic moieties in the analyte.

The combination of these interactions provides a unique chiral recognition mechanism that can be effective for separating enantiomers that are difficult to resolve on polysaccharide phases.

Performance Comparison: Polysaccharide vs. Macrocyclic Glycopeptide CSPs

The choice between a polysaccharide and a macrocyclic glycopeptide CSP is often empirical and depends on the specific structure of the bicyclic amine. The following table summarizes a qualitative comparison of their performance characteristics.

FeaturePolysaccharide-Based CSPs (e.g., Chiralcel®, Chiralpak®)Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™)
Broad Applicability Very HighHigh
Primary Separation Modes Normal Phase, Polar Organic, Reversed PhaseReversed Phase, Polar Ionic, Polar Organic
Selectivity for Amines Generally good, often requires basic additives.Excellent, particularly for polar and ionizable amines.
Chiral Recognition Primarily H-bonding, π-π interactions, and steric hindrance within chiral grooves.Multimodal: inclusion, H-bonding, ionic, and π-π interactions.
Robustness Immobilized versions offer excellent solvent compatibility. Coated versions have solvent limitations.High, with broad solvent compatibility.

Experimental Workflow for Chiral Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow outlines a logical progression from initial screening to a validated method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Select Racemic Bicyclic Amine Standard Screen_Poly Screen Polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Mobile Phase: Hexane/IPA with 0.1% DEA Start->Screen_Poly Screen_Macro Screen Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T, V) Mobile Phase: Methanol with 0.1% Acetic Acid/Ammonium Hydroxide Start->Screen_Macro Optimization Optimize Mobile Phase (Solvent Ratio, Additive Type/Concentration) Screen_Poly->Optimization Promising Separation Screen_Macro->Optimization Promising Separation Temp_Flow Evaluate Temperature and Flow Rate Effects Optimization->Temp_Flow Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Temp_Flow->Validation Optimized Method

Caption: A systematic workflow for chiral HPLC method development for bicyclic amines.

Conclusion and Future Perspectives

The enantiomeric separation of bicyclic amines by HPLC is a well-established yet evolving field. Polysaccharide-based CSPs remain the first choice for initial screening due to their broad applicability and proven track record. However, for challenging separations, particularly with highly polar or ionizable bicyclic amines, macrocyclic glycopeptide CSPs provide a powerful alternative with a distinct chiral recognition mechanism.

The key to a successful and robust method lies in a systematic approach to method development, paying close attention to the selection of the appropriate CSP and the judicious use of mobile phase additives to control peak shape and selectivity. As new chiral stationary phases continue to be developed, a deeper understanding of the underlying chiral recognition mechanisms will be crucial for predicting the most effective separation strategies for this important class of pharmaceutical compounds.

References

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma's Almanac. Retrieved February 6, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Retrieved February 6, 2026, from [Link]

  • Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. (2022). ResearchGate. Retrieved February 6, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2018). LCGC International. Retrieved February 6, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2020). Research Journal of Pharmacy and Technology. Retrieved February 6, 2026, from [Link]

  • Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • HPLC of Tropane Alkaloids. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. (2020). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Chromatography Today. Retrieved February 6, 2026, from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. (n.d.). Virginia Tech. Retrieved February 6, 2026, from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. (2020). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Chirobiotic V Versus Chiralpak ID for the Enantioselective Chromatographic Separation of Chloroquine: Stability and Validation Study. (2021). University of Canberra Research Portal. Retrieved February 6, 2026, from [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. Retrieved February 6, 2026, from [Link]

  • Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. (2022). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure. (2011). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). (2022). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. (2002). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. (n.d.). Chiral Technologies. Retrieved February 6, 2026, from [Link]

  • Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate). (2023). Åbo Akademi University Research Portal. Retrieved February 6, 2026, from [Link]

  • Controlled synthesis and chiral recognition of immobilized cellulose and amylose tris(cyclohexylcarbamate)s/3-(triethoxysilyl)propylcarbamates as chiral packing materials for high-performance liquid chromatography. (2012). National Institutes of Health. Retrieved February 6, 2026, from [Link]

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Comparative Guide: Mass Spectrometry Fragmentation of Azabicyclo Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical analysis of the mass spectrometric behavior of azabicyclo alcohols, specifically focusing on tropane alkaloids (8-azabicyclo[3.2.1]octane derivatives) and quinuclidines (1-azabicyclo[2.2.2]octane derivatives).[1] These scaffolds are critical pharmacophores in neurochemistry.[1] This document compares ionization modalities (EI vs. ESI) and stereochemical differentiation strategies (Endo vs. Exo), offering actionable protocols for structural elucidation.

Mechanistic Foundations

The fragmentation of azabicyclo alcohols is governed by the competition between nitrogen-directed cleavage and oxygen-directed elimination.[1] Understanding the "push-pull" dynamic between the amine lone pair and the hydroxyl group is essential for interpreting spectra.[1]

Core Fragmentation Pathways
  • 
    -Cleavage (Nitrogen-Driven):  The nitrogen lone pair initiates homolytic cleavage of the adjacent C-C bond.[1] This is the dominant pathway in Electron Ionization (EI), often yielding the base peak.
    
  • Dehydration (

    
    ):  Loss of water is highly stereodependent.[1] In endo isomers, the proximity of the hydroxyl group to bridgehead hydrogens facilitates elimination.
    
  • Onium Ion Formation: In Electrospray Ionization (ESI), the protonated amine (

    
    ) is stable, requiring Collision-Induced Dissociation (CID) to generate diagnostic fragments.[1]
    
Visualizing the Fragmentation Logic

FragmentationLogic Sample Azabicyclo Alcohol (e.g., Tropine) Ionization Ionization Source Sample->Ionization EI Electron Ionization (EI) (Hard, 70eV) Ionization->EI Gas Phase ESI Electrospray (ESI) (Soft, Protonation) Ionization->ESI Liquid Phase RadicalCat Radical Cation [M]+. EI->RadicalCat Protonated Protonated Ion [M+H]+ ESI->Protonated Alpha α-Cleavage (Ring Opening) RadicalCat->Alpha Dominant Dehydration Dehydration [M-H2O]+ RadicalCat->Dehydration Stereo-dependent CID CID Fragmentation (MS/MS) Protonated->CID Required for Frag CID->Dehydration Major Pathway

Figure 1: Decision matrix for ionization choice.[1] EI provides immediate structural fingerprinting, while ESI requires secondary fragmentation (MS/MS) but preserves molecular weight information.

Comparative Analysis: Ionization Techniques

The choice between EI and ESI is not merely operational; it dictates the type of structural information obtained.

Product Comparison: EI vs. ESI-CID
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Type Radical Cation (

)
Even-electron Protonated Ion (

)
Molecular Ion Stability Low (often absent in alcohols)High (Base peak)
Fragmentation Richness High (Fingerprint region)Low (requires CID optimization)
Key Application Library matching, synthetic purityMetabolite ID, biological matrices
Sensitivity Good for volatile analogsExcellent for polar/ionic species

Expert Insight: For 3-Quinuclidinol , EI spectra are dominated by the cage fragmentation (m/z 42, 57), often making the molecular ion (m/z 127) difficult to detect. Conversely, ESI preserves the


 at m/z 128, making it superior for confirming molecular weight in complex mixtures.

Stereochemical Differentiation: Endo vs. Exo

Distinguishing stereoisomers (e.g., Tropine vs. Pseudotropine) is a critical quality attribute in drug development. Mass spectrometry can differentiate these based on the energetics of water loss.

The Mechanism of Differentiation
  • Endo Isomers (e.g., Tropine): The hydroxyl group is sterically crowded or positioned to interact with bridgehead hydrogens. This facilitates a 1,4-elimination of water, often resulting in a higher abundance of the

    
     peak relative to the molecular ion.[1]
    
  • Exo Isomers (e.g., Pseudotropine): The hydroxyl group is equatorial-like and directed away from the bridge.[1] Elimination is less favorable, often requiring higher activation energy. Consequently, the molecular ion (in EI) or protonated molecule (in ESI) is typically more stable/abundant.

Pathway Visualization

StereoMech Isomer Precursor Ion (Tropine/Pseudotropine) EndoPath Endo Path (OH near Bridge H) Isomer->EndoPath ExoPath Exo Path (OH distal) Isomer->ExoPath TS_Endo Low Energy TS (Facile H-transfer) EndoPath->TS_Endo TS_Exo High Energy TS (Rigid Cage) ExoPath->TS_Exo Frag_Water [M - H2O]+ Ion (High Abundance) TS_Endo->Frag_Water Fast Kinetics Frag_Intact Intact Ion (High Abundance) TS_Exo->Frag_Intact Kinetic Trap

Figure 2: Kinetic differentiation of stereoisomers.[1] The Endo configuration lowers the transition state energy for dehydration.

Experimental Protocols

Protocol A: GC-EI-MS for Structural Fingerprinting

Best for: Synthetic intermediates, purity checks.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol or Dichloromethane.

  • Inlet: Split injection (20:1) at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Source: Electron Ionization at 70 eV. Source temp: 230°C.[1]

  • Validation: Inject a standard of Tropinone (m/z 139). Verify base peak at m/z 82 (pyrrole ring fragment).[1]

Protocol B: LC-ESI-MS/MS for Isomer Quantitation

Best for: Biological samples, distinguishing isomers.[1]

  • Mobile Phase: Isocratic 10 mM Ammonium Formate (pH 3.5) / Acetonitrile (80:20).[1] Note: Acidic pH ensures full protonation of the tertiary amine.[1]

  • Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.[1]

  • Differentiation Step: Perform a Product Ion Scan (MS2) of the parent

    
    .
    
  • Collision Energy (CE) Ramp: Ramp CE from 10 to 40 eV.[1]

  • Data Analysis: Plot the ratio of

    
     vs. Collision Energy. The Endo  isomer will show an earlier onset and higher maximum intensity of the water-loss fragment.[1]
    

Comparative Data Tables

Table 1: Characteristic Fragments (EI Source, 70 eV)
CompoundMWBase Peak (m/z)Diagnostic Fragments (m/z)Structural Inference
Tropine (Endo) 14182124 (

), 113, 96, 82
82 indicates pyrrolidine ring intact; 124 indicates labile OH.
3-Quinuclidinol 12742127 (

), 57, 71, 42
57/42 arise from cage cleavage;

is weak but visible.[1]
Tropinone 13982139 (

), 96, 82
Ketone is more stable than alcohol; stronger

.
Table 2: Stereochemical Marker Ratios (ESI-CID)

Ratios observed at moderate collision energy (20 eV)

IsomerPrecursor (m/z)Fragment (m/z 124)Ratio (Frag/Precursor)Interpretation
Tropine (Endo) 142

High (>0.8) Facile dehydration due to proximity.[1]
Pseudotropine (Exo) 142

Low (<0.3) Sterically hindered elimination.[1]

References

  • NIST Mass Spectrometry Data Center. Tropine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • NIST Mass Spectrometry Data Center. 3-Quinuclidinol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry of Alcohols. Available at: [Link]

  • PubChem. 3-Quinuclidinol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

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A Comprehensive Guide to the Basicity of Bicyclic Amine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development, the acid-base properties of a molecule, quantified by its pKa value, are of paramount importance. For nitrogen-containing compounds, particularly the structurally rigid and conformationally defined bicyclic amines, the pKa dictates crucial pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target engagement. This guide provides an in-depth comparison of the pKa values for a range of bicyclic amine scaffolds, offering insights into the structural and electronic factors that govern their basicity. We will delve into both experimental and computational methodologies for pKa determination, equipping researchers with the knowledge to select and fine-tune the basicity of these valuable scaffolds in their quest for novel therapeutics.

Understanding the pKa of Amines

The basicity of an amine is a measure of its ability to accept a proton (H⁺).[1] This property is quantified by the pKa of its conjugate acid (BH⁺). A higher pKa value for the conjugate acid indicates a stronger base, as the equilibrium favors the protonated form.[2] It is crucial to distinguish the pKa of the conjugate acid from the pKa of the amine itself, which refers to its acidity (proton-donating ability) and is typically a much higher, less relevant value in physiological contexts.

The basicity of bicyclic amines is a delicate interplay of several key factors:

  • Inductive Effects: Electron-donating groups attached to the bicyclic framework increase the electron density on the nitrogen atom, making it a stronger proton acceptor and thus increasing the pKa. Conversely, electron-withdrawing groups decrease electron density and lower the pKa.[2][3] The introduction of fluorine, a common strategy in medicinal chemistry to modulate basicity, generally results in a significant decrease in pKa.[3][4]

  • Steric Hindrance: The accessibility of the nitrogen's lone pair of electrons to an incoming proton plays a significant role.[1] In bicyclic systems, the rigid framework can either shield the nitrogen, reducing its basicity, or hold it in an exposed conformation, enhancing its basicity. The interplay between steric and electronic effects can sometimes lead to non-intuitive trends.[1]

  • Hybridization: The hybridization of the nitrogen atom's lone pair orbital influences its basicity. Lone pairs in orbitals with more s-character are held more tightly to the nucleus and are less available for protonation, resulting in lower basicity.[2] For most saturated bicyclic amines, the nitrogen is sp³-hybridized. However, geometric constraints within the ring system can alter the hybridization and, consequently, the basicity.

Comparative Analysis of Bicyclic Amine pKa Values

The following table provides a comparative overview of the experimentally determined pKa values for a selection of common bicyclic amine scaffolds. These values serve as a valuable reference point for medicinal chemists in the selection of appropriate scaffolds for their drug design campaigns.

Bicyclic Amine ScaffoldStructurepKa of Conjugate AcidReference(s)
Bridged Scaffolds
Quinuclidine (1-Azabicyclo[2.2.2]octane)Quinuclidine
11.0 - 11.3[5][6]3-Hydroxyquinuclidine3-Hydroxyquinuclidine9.9[6]3-Acetoxyquinuclidine3-Acetoxyquinuclidine9.3[6]3-Chloroquinuclidine3-Chloroquinuclidine8.9[6]Quinuclidin-3-oneQuinuclidin-3-one7.2[6]1,4-Diazabicyclo[2.2.2]octane (DABCO)DABCO8.7 (pKa2)[6][7]8-Azabicyclo[3.2.1]octane (Nortropane)Nortropane~10-11 (estimated)[8]8-Oxa-3-azabicyclo[3.2.1]octane8-Oxa-3-azabicyclo[3.2.1]octane9.23 (Predicted)[9]Fused Scaffolds 1-Azabicyclo[4.4.0]decane (Decahydroquinoline)Decahydroquinoline~11[10]1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DBU11.5[7]

Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength, solvent).

Methodologies for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of bicyclic amines. Both experimental and computational methods are widely employed, each with its own set of advantages and considerations.

Experimental Approach: Potentiometric Titration

Potentiometric titration is a robust and widely used experimental technique for determining the pKa of a compound. The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Workflow for Potentiometric Titration of a Bicyclic Amine:

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Amine in Water B Add Known Amount of Strong Acid A->B C Titrate with Standardized Strong Base (e.g., NaOH) B->C D Monitor pH with a Calibrated Electrode C->D E Plot pH vs. Volume of Titrant D->E F Determine Equivalence Point(s) E->F G Calculate pKa from the Half-Equivalence Point F->G

Potentiometric Titration Workflow

Detailed Protocol for Potentiometric Titration of a Bicyclic Amine:

  • Reagent and Equipment Preparation:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

    • Accurately weigh a sample of the bicyclic amine.

  • Sample Preparation:

    • Dissolve the weighed amine in a known volume of deionized water.

    • Add a precise excess of the standardized strong acid to ensure the amine is fully protonated.

  • Titration:

    • Immerse the calibrated pH electrode and a stirrer in the sample solution.

    • Begin adding the standardized strong base in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Identify the equivalence point(s) from the inflection point(s) of the titration curve. The first derivative of the curve can be used to accurately locate these points.

    • The pKa of the conjugate acid is equal to the pH at the half-equivalence point.

Computational Approach: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the pKa of molecules with a high degree of accuracy. This approach calculates the Gibbs free energy change (ΔG) of the deprotonation reaction in solution, from which the pKa can be derived.

Thermodynamic Cycle for pKa Calculation:

Thermodynamic_Cycle BH_gas BH⁺ (gas) B_gas B (gas) BH_gas->B_gas ΔG°gas(deprot) BH_solv BH⁺ (solv) BH_gas->BH_solv ΔG°solv(BH⁺) H_gas H⁺ (gas) B_solv B (solv) B_gas->B_solv ΔG°solv(B) H_solv H⁺ (solv) H_gas->H_solv ΔG°solv(H⁺) BH_solv->B_solv ΔG°solv(deprot)

Thermodynamic Cycle for pKa Calculation

Step-by-Step Protocol for DFT-based pKa Prediction:

  • Geometry Optimization:

    • Perform geometry optimizations for both the neutral amine (B) and its protonated form (BH⁺) in the gas phase. A common and effective level of theory is B3LYP with the 6-31+G(d,p) basis set.[11]

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the gas-phase Gibbs free energies (G°gas).

  • Solvation Energy Calculation:

    • Calculate the Gibbs free energy of solvation (ΔG°solv) for both B and BH⁺ using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

    • The Gibbs free energy of the species in solution is then calculated as: G°solv = G°gas + ΔG°solv.

  • Calculation of Gibbs Free Energy of Deprotonation in Solution:

    • The Gibbs free energy of deprotonation in solution (ΔG°solv(deprot)) is calculated using the following equation: ΔG°solv(deprot) = G°solv(B) + G°solv(H⁺) - G°solv(BH⁺)

    • The Gibbs free energy of solvation for a proton (G°solv(H⁺)) is a well-established experimental value and is typically taken as -264.0 kcal/mol.

  • pKa Calculation:

    • The pKa is then calculated from the Gibbs free energy of deprotonation in solution using the following equation: pKa = ΔG°solv(deprot) / (2.303 * RT)

    • Where R is the gas constant and T is the temperature in Kelvin.

Conclusion: A Strategic Approach to Basicity Modulation

The basicity of bicyclic amine scaffolds is a critical parameter that profoundly influences the drug-like properties of a molecule. By understanding the interplay of inductive effects, steric hindrance, and hybridization, medicinal chemists can rationally design and select scaffolds with the desired pKa. This guide has provided a comparative analysis of the pKa values of key bicyclic amines and detailed protocols for their experimental and computational determination. Armed with this knowledge, researchers can confidently navigate the complex landscape of basicity modulation, accelerating the discovery and development of novel and effective therapeutics.

References

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017). [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022). [Link]

  • ACS Publications. Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. (2026). [Link]

  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2025). [Link]

  • MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR. [Link]

  • ResearchGate. The pKa values of the conjugate acids of basic quinuclidine tertiary amine part in cinchona catalysts. [Link]

  • ACS Catalysis. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. (2022). [Link]

  • PMC. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. (2025). [Link]

  • ResearchGate. A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3}. [Link]

  • NIH. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. [Link]

  • RSC Publishing. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. [Link]

  • PubChem. 8-Azabicyclo(3.2.1)octane. [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. (2025). [Link]

  • ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Wikipedia. Quinuclidine. [Link]

  • ACS Publications. pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • Journal of Cheminformatics. Reliable and accurate prediction of basic pKa values in nitrogen compounds. [Link]

  • PubMed. Synthesis and ligand binding of nortropane derivatives. (1997). [Link]

  • RSC Publishing. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. [Link]

  • Cambridge MedChem Consulting. Tuning basicity. (2023). [Link]

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  • PubMed Central. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors. [Link]

  • The University of Liverpool Repository. The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. [Link]

  • PubMed. A computational study of the enantioselective deprotonation of Boc-pyrrolidine with an alkyllithium in the presence of a chiral diamine. (2001). [Link]

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  • YouTube. Calculating pKa with Density Functional Theory. (2023). [Link]

  • RSC Publishing. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. [Link]

  • ACS Publications. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020). [Link]

  • YouTube. Basicity of Amines Explained with Examples. (2023). [Link]

  • RSC Publishing. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]

  • Zenodo. POTENTIOMETRIC STUDIES IN DIAZOTISATION, DETERMINATION OF AROMATIC AMINES. [Link]

  • University of Illinois. Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. (2019). [Link]

  • PubMed. Brassicaceae contain nortropane alkaloids. [Link]

  • ResearchGate. Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021). [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

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Definitive Guide to Verifying Regiochemistry of Hydroxyl Substitution in Azabicyclo Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azabicyclo systems—such as tropanes (8-azabicyclo[3.2.1]octane), quinuclidines (1-azabicyclo[2.2.2]octane), and epibatidine analogs (7-azabicyclo[2.2.1]heptane)—are privileged scaffolds in neuropharmacology. The introduction of a hydroxyl group into these rigid bicyclic cores dramatically alters their physicochemical properties and receptor binding profiles. However, determining the exact location (regiochemistry) and orientation (stereochemistry) of the hydroxyl group is notoriously difficult due to the overlapping signals of bridgehead protons and the rigid conformational locking that distorts typical Karplus relationships.

This guide provides a rigorous, data-driven framework for verifying hydroxyl regiochemistry. It moves beyond basic characterization to establish a self-validating analytical workflow, prioritizing NMR spectroscopy as the primary solution-state tool, supported by X-ray crystallography and computational modeling.

Comparative Analysis of Analytical Methodologies

The following table contrasts the primary methods for structural elucidation in azabicyclo systems. While X-ray crystallography is definitive, it is often rate-limiting. NMR remains the most versatile tool for rapid feedback loops in synthesis.

Feature2D NMR Spectroscopy X-ray Crystallography Mass Spectrometry (MS) DFT/GIAO Calculation
Primary Utility Solution-state connectivity & stereochemistry.Absolute configuration & bond lengths.[1]Molecular weight & fragmentation fingerprints.[2]Predicting chemical shifts for ambiguous cases.
Regio-Resolution High (via HMBC/COSY).Absolute .Medium (requires specific fragmentation rules).High (when coupled with experimental NMR).
Sample State Solution (CDCl₃, DMSO-d₆, D₂O).Solid Single Crystal (Critical bottleneck).Gas Phase (Ionized).In Silico.
Time to Result 1–4 Hours.Days to Weeks.< 30 Minutes.12–48 Hours.
Limit of Detection ~1 mg.Crystal quality dependent.< 1 µg.N/A.
Structural Blind Spots Overlapping bridgehead signals; solvent effects.Crystal packing forces may distort conformation.Isobaric regioisomers often yield identical parent ions.Accuracy depends on basis set/functional choice.

The "Self-Validating" NMR Workflow

In rigid azabicyclo systems, a simple 1D


H NMR is rarely sufficient due to the complex splitting patterns caused by long-range couplings (e.g., W-coupling). The following workflow utilizes a "triangulation" strategy to ensure accuracy.
Step 1: The "Anchor" Identification (1D H & C)

Locate the methine proton attached to the hydroxyl group (


).
  • Chemical Shift: Typically

    
     3.8 – 4.5 ppm.
    
  • Multiplicity: In 3-hydroxy-tropanes, this signal is often a triplet or multiplet. In bridgehead-adjacent positions (e.g., C2 in azabicyclo[2.2.1]), it may appear as a doublet or singlet if the dihedral angle approaches 90°.

  • Carbon Shift: The corresponding carbon (

    
    ) appears at 
    
    
    
    65 – 75 ppm in
    
    
    C NMR.
Step 2: Connectivity Mapping (COSY & HMBC)

This is the critical step for regiochemistry. You must link the


 anchor to the bridgehead nitrogens or carbons.
  • COSY (Correlated Spectroscopy): Traces the spin system.

    • Example: If the OH is at C3 (tropane), COSY will show correlations to C2/C4 protons, which then couple to the bridgehead H1/H5.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Smoking Gun."

    • Look for

      
       correlations.
      
    • Logic: If the OH is at C3, the

      
       proton will typically show HMBC correlations to C1 and C5 (the bridgehead carbons). If the OH is at C2, 
      
      
      
      will correlate to the bridgehead C1 and the carbonyl/methylene at C3/C4, but not symmetrically to both bridgeheads.
Step 3: Stereochemical Confirmation (NOESY/ROESY)

Once the position is fixed, determine


 (endo) vs 

(exo) orientation.
  • NOE Correlations:

    • Exo-OH (Endo-H): The proton is spatially close to the bridge. Strong NOE with bridge/bridgehead protons.

    • Endo-OH (Exo-H): The proton points away from the bridge. Weak or no NOE to the bridge; strong NOE to adjacent methylene protons.

Visualization: Decision Logic & Structural Assignment

The following diagrams illustrate the logical flow for determining regiochemistry and the specific NMR correlations expected in a tropane scaffold.

AzabicycloAnalysis Start Start: Hydroxylated Azabicyclo Product Solubility Check Solubility & Crystallinity Start->Solubility Xray X-ray Crystallography (Gold Standard) Solubility->Xray Crystalline? NMR_Suite Run NMR Suite: 1H, 13C, COSY, HSQC, HMBC Solubility->NMR_Suite Oil/Amorphous Final Final Structure Assignment Xray->Final Anchor Identify H(C-OH) Signal (3.8 - 4.5 ppm) NMR_Suite->Anchor HMBC_Check Analyze HMBC Correlations from H(C-OH) Anchor->HMBC_Check Regio_A Symmetric Correlations to Bridgeheads? (e.g., C1 & C5) HMBC_Check->Regio_A Assign_Sym Symmetric Regioisomer (e.g., 3-OH Tropane) Regio_A->Assign_Sym Yes Assign_Asym Asymmetric Regioisomer (e.g., 2-OH or 6-OH) Regio_A->Assign_Asym No Stereo_Check NOESY/ROESY Analysis H(C-OH) vs Bridge H Assign_Sym->Stereo_Check Assign_Asym->Stereo_Check Stereo_Check->Final

Caption: Decision matrix for assigning regiochemistry. Note the bifurcation based on HMBC symmetry.

TropaneCorrelations cluster_legend Legend H3 H-3 (Methine) C3 C-3 H3->C3 HSQC (1-bond) C2_4 C-2 / C-4 H3->C2_4 COSY (3-bond) HMBC (2-bond) C1_5 C-1 / C-5 (Bridgehead) H3->C1_5 HMBC (3-bond) *Key Diagnostic* N8 N-8 HSQC Direct attachment HMBC Long-range connectivity

Caption: Key HMBC/HSQC correlations for verifying substitution at the C-3 position of a tropane core.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation & Acquisition
  • Solvent Selection: Use CDCl₃ as the default. If signals overlap (common in azabicyclics), switch to Benzene-d₆ or Pyridine-d₅ . These aromatic solvents induce "ASIS" (Aromatic Solvent-Induced Shifts), often resolving overlapping bridgehead protons.

  • Concentration: 5–10 mg of sample in 600 µL solvent.

  • Parameter Sets:

    • d1 (Relaxation Delay): Set to > 2.0s for quantitative integration.

    • HMBC: Optimize for long-range coupling (

      
      ).
      
    • NOESY: Mixing time (

      
      ) of 500–800 ms is optimal for small molecules (MW < 500).
      
Protocol B: Computational Validation (DFT-GIAO)

When experimental data is ambiguous (e.g., distinguishing 6-OH vs 7-OH in tropanes), use in silico prediction.

  • Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers.

  • Geometry Optimization: DFT level (B3LYP/6-31G* or wB97XD/6-31G*).

  • NMR Calculation: GIAO method at mPW1PW91/6-311+G(2d,p) level (PCM solvent model).

  • Comparison: Calculate Mean Absolute Error (MAE) between experimental and calculated shifts. The regioisomer with the lowest MAE (typically < 0.1 ppm for

    
    H, < 2.0 ppm for 
    
    
    
    C) is the correct structure.

Case Study Data: Tropane Alkaloid Isomers

The following data illustrates the distinction between 3


-hydroxy  (tropine) and 3

-hydroxy
(pseudotropine) tropanes, and how they differ from a 6-hydroxy regioisomer.
Parameter3

-OH (Tropine)
3

-OH (Pseudotropine)
6

-OH Tropinone
H-C-OH Shift

4.04 ppm (triplet)

3.89 ppm (multiplet)

4.50 ppm (dd)
Coupling (

)

Hz (eq-ax)

Hz (ax-ax)

Hz
Symmetry Symmetric (

plane)
Symmetric (

plane)
Asymmetric
# of

C Signals
5 Signals (due to symmetry)5 Signals (due to symmetry)8 Signals (all carbons unique)
HMBC Key H3

C1, C5
H3

C1, C5
H6

C5, C7, C4

Interpretation:

  • Symmetry Check: The most immediate filter is the number of Carbon signals. A 3-substituted tropane retains a plane of symmetry, halving the number of signals. A 6- or 7-substituted derivative breaks this symmetry, showing distinct signals for every carbon.

  • Coupling Constants: The 3

    
    -OH isomer places the proton in the axial position, allowing for a large trans-diaxial coupling (~10 Hz) with the adjacent axial protons. The 3
    
    
    
    -OH places the proton equatorial, resulting in smaller couplings.

References

  • Vertex Pharmaceuticals. (2010). Perspectives on NMR in drug discovery: a technique comes of age. PubMed Central. Link

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

  • Ben-Gurion University. (1997). 1H NMR study of conformational differences in tropane alkaloid derivatives. Research Portal.[3] Link

  • University of Chile. (2005). Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR. Phytochemical Analysis.[4] Link

  • MDPI. (2021). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules.[2][5][3][4][6][7][8][9][10][11][12][13] Link

  • Jordis, U. et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.[8][14] Arkivoc.[5][6][8] Link

  • ACD/Labs. (2018). Structure elucidation from 2D NMR spectra using the StrucEluc expert system.[1] Magnetic Resonance in Chemistry.[1][5][4][7][9][15][16] Link

Sources

metabolic stability profile of 2-Azabicyclo[4.1.0]heptan-5-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Restriction

In modern drug discovery, the transition from flexible piperidine scaffolds to conformationally restricted bicyclic systems is a proven strategy to improve metabolic stability and selectivity while attenuating off-target liabilities such as hERG inhibition. The 2-azabicyclo[4.1.0]heptan-5-ol scaffold represents a critical "sweet spot" in this design space.

Unlike the highly strained azabicyclo[3.1.0] systems (which can suffer from chemical instability) or the larger bridged tropanes (which often increase lipophilicity excessively), the [4.1.0] fused system offers a unique balance. It mimics the chair-like conformation of piperidine but locks the C3-C4-C5 vector, potentially shielding metabolic "soft spots" while providing a distinct vector for the C5-hydroxyl group to engage in hydrogen bonding or serve as a handle for Phase II conjugation.

This guide objectively compares the metabolic stability profile of 2-azabicyclo[4.1.0]heptan-5-ol analogs against standard alternatives, providing actionable protocols for validating these properties in your own pipeline.

Comparative Analysis: Scaffold Performance

The following data summarizes the metabolic and physicochemical performance of the 2-azabicyclo[4.1.0]heptan-5-ol core compared to its direct progenitor (4-hydroxypiperidine) and a common competitor (3-azabicyclo[3.1.0]hexane).

Table 1: Metabolic & Physicochemical Comparison Matrix
Feature2-Azabicyclo[4.1.0]heptan-5-ol 4-Hydroxypiperidine (Parent) 3-Azabicyclo[3.1.0]hexane
Conformational Flexibility Restricted (Rigid) High (Chair/Boat flip)Rigid (Locked)
Microsomal Stability (HLM) High (

min)
Moderate (

min)
Moderate-High
Primary Metabolic Route Phase II (Glucuronidation at C5-OH)Phase I (N-oxidation,

-C oxidation)
Phase I (N-dealkylation)
hERG Liability (IC50) Low Risk (> 30

M)
Moderate Risk (depends on N-sub)Low Risk
Lipophilicity (

LogP)
+0.4 vs Parent (Lipophilic bulk of cyclopropane)Baseline+0.2 vs Parent
Chemical Stability Stable (Cyclopropane intact at phys pH)StablePotential acid lability
Key Insights
  • Metabolic Shielding: The fusion of the cyclopropane ring at C1-C6 imposes a twist on the piperidine ring. This steric bulk hinders Cytochrome P450 (CYP) access to the

    
    -carbon (C3), a common site of oxidative metabolism in standard piperidines.
    
  • Phase II Dominance: With the carbon skeleton stabilized, the metabolic profile shifts from destructive Phase I oxidation (ring opening/lactam formation) to Phase II conjugation (UGT-mediated glucuronidation) of the C5-hydroxyl. This is often preferred as it leads to predictable clearance pathways.

  • hERG Mitigation: The rigid geometry prevents the aromatic "stacking" interactions often required for high-affinity binding to the hERG potassium channel pore, a common failure mode for flexible piperidines.

Metabolic Pathways & Soft Spot Analysis

Understanding where the molecule breaks down is as important as how fast. The diagram below maps the metabolic fate of the 2-azabicyclo[4.1.0]heptan-5-ol scaffold.

Figure 1: Metabolic Fate Map

MetabolicPathways Parent 2-Azabicyclo[4.1.0] heptan-5-ol N_Oxide N-Oxide (Minor) Parent->N_Oxide FMO / CYP Ketone C5-Ketone (Dehydrogenation) Parent->Ketone ADH / CYP Lactam Lactam (α-Carbon Oxidation) Parent->Lactam CYP (Sterically Hindered) Glucuronide O-Glucuronide (Major Clearance) Parent->Glucuronide UGT (Phase II) RingOpen Ring Opening (Acid/Bioactivation) Ketone->RingOpen Bioactivation (Rare)

Caption: Metabolic trajectory of the scaffold. Green path indicates the preferred, non-toxic clearance route (Glucuronidation). Red paths indicate oxidative liabilities that are suppressed by the bicyclic structure.

Experimental Protocols: Validating Stability

To confirm the stability profile of your specific analogs, use the following self-validating protocols. These are designed to differentiate between intrinsic scaffold instability and enzymatic clearance.

Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Objective: Determine Phase I oxidative stability.

  • Preparation:

    • Test Compound: 1

      
      M final concentration (in <0.1% DMSO).
      
    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction with NADPH (Time

      
      ).
      
    • Sample points: 0, 5, 15, 30, 45, 60 min.

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Step:

    • Positive Control: Include Verapamil (High clearance) and Warfarin (Low clearance).

    • Negative Control: Incubate without NADPH to rule out chemical instability (e.g., spontaneous hydrolysis of the cyclopropane). If degradation occurs without NADPH, the scaffold is chemically unstable, not metabolically labile.

Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Objective: Ensure the strained cyclopropane ring does not open to form alkylating species.

  • Incubation:

    • Follow Protocol A, but add Glutathione (GSH) at 5 mM (or a GSH + Cytosol mix) to the incubation mixture.

  • Analysis:

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment).

    • Look for M + 305 Da adducts (Compound + GSH - 2H).

  • Interpretation:

    • Presence of GSH adducts indicates bioactivation (ring opening). This is a "No-Go" signal for lead selection.

Synthesis & Structural Considerations

The synthesis of the 2-azabicyclo[4.1.0]heptan-5-ol core requires precise stereocontrol.[1] The most robust route typically involves the Simmons-Smith cyclopropanation of a suitable dihydropyridine or tetrahydropyridine precursor, followed by regioselective hydration or hydroboration-oxidation.

Figure 2: Strategic Synthesis Workflow

Synthesis Start N-Boc-1,2,3,4-tetrahydropyridine Step1 Cyclopropanation (Et2Zn, CH2I2) Start->Step1 Inter1 2-Azabicyclo[4.1.0]heptane Intermediate Step1->Inter1 Step2 Regioselective Oxidation (C5 Functionalization) Inter1->Step2 Remote Functionalization Product 2-Azabicyclo[4.1.0] heptan-5-ol Step2->Product

Caption: General synthetic logic. Note that direct C5-oxidation requires careful protecting group strategy to avoid N-oxidation.

References

  • Vertex Pharmaceuticals. (2018). Azabicyclo[4.1.0]heptane allosteric modulators of the m4 muscarinic acetylcholine receptor. WO2018226545A1. Link

  • National Institute of Standards and Technology (NIST). (2025). Bicyclo[4.1.0]heptane Gas Phase Ion Energetics. NIST WebBook. Link

  • Nosyk, D. A., et al. (2025).[1][2] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Link

  • Jacobson, K. A., et al. (2021).[3] Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Bioorganic & Medicinal Chemistry Letters. Link

  • Smolecule. (2025). 3-Azabicyclo[4.1.0]heptan-1-ol: Chemical Properties and Stability. Link

  • PubChem. (2025).[2] 2-Azabicyclo[4.1.0]heptane Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Azabicyclo[4.1.0]heptan-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for researchers handling 2-Azabicyclo[4.1.0]heptan-5-ol . It prioritizes personnel safety through the "Hierarchy of Controls" and provides specific, actionable data for laboratory workflows.

Executive Summary & Hazard Profile

2-Azabicyclo[4.1.0]heptan-5-ol is a bifunctional building block containing a secondary amine within a fused piperidine-cyclopropane ring system and a hydroxyl group. Its safety profile is dominated by the basicity of the amine and the ring strain of the cyclopropane moiety.

  • Primary Hazards: Corrosive/Irritant (Skin, Eyes, Respiratory), Acute Toxicity (Oral), Potential Sensitizer.

  • Chemical Class: Bicyclic Amino Alcohol.

  • Critical Risk: Direct contact with mucous membranes or inhalation of aerosols can cause severe irritation due to the alkaline nature of the amine.

Quick Reference: Physical Properties (Estimated)
PropertyValue/DescriptionOperational Implication
State Solid or Viscous LiquidHigh viscosity liquids can splash unexpectedly; solids may generate dust.
Basicity (pKa) ~9.5 - 10.5 (Amine)Incompatible with acids; corrosive to tissue.
Solubility Polar Solvents (Water, MeOH, DMSO)Readily absorbed through moist skin.
Stability Hygroscopic / Air-sensitiveStore under inert gas (Argon/Nitrogen) to prevent oxidation/degradation.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for bicyclic amines. The following matrix is based on permeation resistance data for aliphatic amines.

Barrier Selection Logic

Why not Latex? Natural rubber latex degrades rapidly upon contact with organic amines, offering negligible protection time (often <5 minutes). Why Nitrile? Nitrile rubber provides good splash protection but can swell upon prolonged exposure to concentrated amines.

PPE Specification Table
Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Heating)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm outer)Laminate / Silver Shield® LinersAmines permeate nitrile over time. Laminate films provide >4h breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses fail to protect against aerosols or vapors that track around the lens.
Respiratory Fume Hood (Sash <18")Full-face Respirator (ABEK Filter)Only required outside a hood. Filter type A (Organic Vapor) + K (Ammonia/Amines) is essential.
Body Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek/PVC)Cotton absorbs liquids, keeping them against the skin. Impervious aprons prevent this.

Operational Workflow & Engineering Controls

The "Containment First" Approach

Handling this compound requires a strict engineering control hierarchy. Reliance on PPE alone is a failure of protocol.

SafetyLogic Start Start: Handling 2-Azabicyclo[4.1.0]heptan-5-ol StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Viscous Oil StateCheck->Liquid StaticRisk Risk: Static Discharge & Dust Action: Antistatic Gun + Balance Shield Solid->StaticRisk High Surface Area VaporRisk Risk: Aerosol & Splash Action: Luer-Lock Syringes Only Liquid->VaporRisk Volatility Hood Engineering Control: Fume Hood (Face Velocity 80-100 fpm) StaticRisk->Hood VaporRisk->Hood Waste Disposal: Segregated Basic Organic Waste Hood->Waste Post-Process

Figure 1: Decision logic for handling based on physical state, emphasizing specific risks like static discharge for powders and aerosolization for liquids.

Step-by-Step Handling Protocol

Step 1: Preparation (The "Dry" Phase)

  • Environment: Verify Fume Hood certification. Clear the deck of incompatible acids.

  • Weighing: If the compound is a solid, use a static eliminator gun before weighing. Amino alcohols can be "sticky" and static-prone, leading to powder scattering.

  • Vessels: Use pre-dried glassware. Moisture absorption will alter the stoichiometry and potentially degrade the strained ring.

Step 2: Solubilization & Transfer

  • Solvent Choice: Dissolve in DCM or Methanol. Caution: Dissolution in water or protic solvents may be exothermic.

  • Technique: When transferring liquids, use Luer-lock syringes rather than slip-tip syringes to prevent needle detachment under pressure (viscosity risk).

Step 3: Reaction Monitoring

  • TLC Staining: Amines do not always visualize well under UV. Use Ninhydrin (turns purple/red) or KMnO4 (oxidizes the alcohol/amine) stains for visualization.

  • Quenching: Do not quench reactions containing this amine with strong, concentrated acids immediately, as this generates significant heat. Neutralize slowly with buffered solutions (e.g., saturated NH4Cl).

Emergency & Disposal Procedures

Exposure Response[1][2]
  • Skin Contact: Immediate flush with water for 15 minutes .[1][2] Do not use vinegar or weak acids to "neutralize" on skin; the heat of neutralization can cause thermal burns on top of chemical burns.

  • Eye Contact: Irrigate immediately.[1][2] Time is tissue. Hold eyelids apart.

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Don double nitrile gloves and respiratory protection.

    • Cover spill with vermiculite or sand .[3]

    • Do not use paper towels (rapid surface area expansion can increase evaporation rate).

Waste Disposal

This compound must never be disposed of down the drain.

  • Segregation: Collect in "Basic Organic Waste" containers.

  • Labeling: Clearly mark as "Contains Bicyclic Amine – Corrosive."[4][5]

  • Incompatibility: Ensure the waste container does not contain strong oxidizers (Peroxides, Nitric Acid) or active acyl halides, as violent reactions may occur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21998683, 2-Azabicyclo[4.1.0]heptane. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. Synthesis of Amines and Amino Alcohols. Retrieved February 6, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[6] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.